Atto 680 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C31H34N4O8S |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,20-octaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3 |
Clé InChI |
PVQYIKUDSQLKDA-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Origine du produit |
United States |
Foundational & Exploratory
Atto 680 NHS Ester: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Atto 680 N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in life sciences research.[1][2][3] As a member of the new generation of fluorescent labels, it offers exceptional brightness, photostability, and versatility, making it an invaluable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] This technical guide provides an in-depth overview of Atto 680 NHS ester, its applications, and detailed protocols for its use in research.
Core Properties and Characteristics
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific binding. Its key features include strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability. These properties make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy. The fluorescence of Atto 680 is efficiently quenched by electron donors like guanine (B1146940) and tryptophan, a characteristic that can be leveraged in specific experimental designs.
Quantitative Data Summary
The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight (MW) | 828 g/mol | |
| Excitation Maximum (λabs) | 681 nm | |
| Emission Maximum (λfl) | 698 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Key Research Applications
The primary application of this compound is the covalent labeling of biomolecules for subsequent visualization and analysis. The NHS ester moiety reacts specifically with primary amine groups (-NH2) present on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides to form a stable amide bond.
Amine-Reactive Labeling Chemistry
The fundamental reaction underlying the use of this compound is the acylation of a primary amine. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.
This labeling strategy is foundational to a variety of advanced research applications:
-
Fluorescence Microscopy: Labeled antibodies and proteins are routinely used as probes in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization and distribution of target molecules within cells and tissues.
-
Live-Cell Imaging: this compound can be used for rapid and uniform labeling of cell surface proteins on live mammalian cells, enabling the study of dynamic membrane topologies and intercellular communication.
-
Super-Resolution Microscopy: The high photostability and brightness of Atto 680 make it a suitable fluorophore for super-resolution imaging techniques such as STED and dSTORM, allowing for visualization beyond the diffraction limit of light.
-
In Vivo Imaging: Fluorescently labeled antibodies or other targeting molecules can be used for in vivo imaging in small animal models to track their biodistribution and target engagement.
-
Multiplexed Imaging: In techniques like cyclic immunofluorescence, Atto 680 can be used as a fiducial marker to register images from multiple rounds of staining, enabling the visualization of a large number of proteins in a single tissue section.
-
Flow Cytometry: Cells labeled with Atto 680-conjugated antibodies can be identified and quantified using flow cytometry.
-
Biochemical Assays: The dye can be used to label proteins or peptides for use in various binding and enzymatic assays.
Experimental Protocols
Detailed methodologies for common labeling procedures are provided below. It is crucial to use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing the dye stock solution, as the NHS ester is susceptible to hydrolysis.
Protein and Antibody Labeling Workflow
This protocol is a general guideline for labeling proteins, including antibodies, with this compound.
Materials:
-
Protein or antibody to be labeled
-
This compound
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous, amine-free DMSO or DMF
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
-
Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A 2-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically. For an antibody, a common starting point is to add 10 µl of the dye solution to 1 ml of the protein solution.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. The first colored band to elute is typically the labeled protein.
Oligonucleotide Labeling
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Carbonate buffer (0.2 M, pH 8-9)
-
Anhydrous DMF
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
-
Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or chromatography.
Live-Cell Surface Protein Labeling Workflow
This streamlined protocol is for the rapid and uniform labeling of surface proteins on live mammalian cells.
References
Atto 680 NHS ester chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of reaction mechanisms and workflows.
Core Chemical and Physical Properties
Atto 680 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] It is a zwitterionic dye with a net electrical charge of zero.[1] The NHS ester derivative is a reactive form of the dye designed for the straightforward and efficient labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2]
Structural and Physical Properties
The fundamental properties of Atto 680 NHS ester are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 828 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in polar organic solvents (DMF, DMSO) | |
| Storage | Store at -20°C, protected from light and moisture |
Photophysical and Spectral Properties
The spectral characteristics of Atto 680 make it a versatile fluorophore for a range of applications in the red region of the spectrum. The optical data, primarily determined for the carboxy derivative in aqueous solution, are presented below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 681 nm | |
| Emission Maximum (λem) | 698 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 105 M-1cm-1 | |
| Fluorescence Quantum Yield (Φf) | 0.30 | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Chemical Structure and Reactivity
The chemical structure of the Atto 680 core is based on the rhodamine scaffold. The N-hydroxysuccinimidyl ester is a highly reactive group that readily couples with nucleophilic primary and secondary amines to form a stable amide bond.
Figure 1: 2D structure of this compound.
The reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0. At this pH, the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues in proteins) are sufficiently deprotonated and thus highly reactive towards the NHS ester. It is crucial to perform the labeling reaction in an amine-free buffer, as primary amines in the buffer (such as Tris) will compete for reaction with the NHS ester, thereby reducing labeling efficiency. A common choice is a bicarbonate or phosphate (B84403) buffer at pH 8.3.
A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, a pH of around 8.3 is often a good compromise to ensure efficient labeling while minimizing hydrolysis of the dye.
Figure 2: Reaction of this compound with a primary amine.
Experimental Protocols
This section provides a detailed, exemplary protocol for the labeling of an antibody with this compound.
Materials and Reagents
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column: Gel filtration column (e.g., Sephadex G-25)
-
Elution buffer: Phosphate-buffered saline (PBS), pH 7.4
Experimental Procedure
-
Protein Preparation:
-
Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL.
-
If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS prior to labeling.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column according to the manufacturer's instructions and equilibrate with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled protein. A second, slower-moving band corresponds to the free, hydrolyzed dye.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax, ~681 nm).
-
The DOL can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - Amax * CF280) * εdye] where εprotein is the molar extinction coefficient of the protein at 280 nm, εdye is the molar extinction coefficient of the dye at its Amax, and CF280 is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizing agent like BSA, aliquot, and freeze at -20°C.
-
Figure 3: Workflow for labeling and purifying an antibody.
Conclusion
This compound is a high-performance fluorescent dye that offers excellent photophysical properties for the labeling of biomolecules. Its high reactivity with primary amines under mild conditions, coupled with the strong fluorescence and photostability of the Atto 680 fluorophore, makes it an ideal choice for a wide range of applications in life sciences research and diagnostics, including fluorescence microscopy, flow cytometry, and immunoassays. Adherence to the outlined protocols will facilitate the successful conjugation of this versatile dye to proteins and other biomolecules, enabling sensitive and reliable detection in various experimental settings.
References
Atto 680 NHS Ester: A Technical Guide to Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic properties and common applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester, a fluorescent dye widely used for labeling biomolecules. Key data is presented in structured tables for clarity, and detailed experimental protocols are provided for core methodologies.
Core Spectroscopic and Photophysical Properties
Atto 680 is a red-emitting fluorescent label known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] As a zwitterionic dye, it carries a net neutral charge after conjugation to a biomolecule.[1] The NHS ester reactive group allows for the covalent labeling of primary and secondary amines, such as those found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides.
The key quantitative characteristics of Atto 680 are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 680 - 681 nm | [2] |
| Emission Maximum (λem) | 697 - 705 nm | [3][4] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 30% (in aqueous solution) | [1] |
| Fluorescence Lifetime (τ) | 1.7 - 1.8 ns | [2] |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Table 1: Spectroscopic and Photophysical Data for Atto 680.
Experimental Protocols
Protein Labeling with Atto 680 NHS Ester
This protocol outlines the general procedure for conjugating this compound to proteins.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer)
-
This compound
-
Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1] If the protein is in an incompatible buffer, dialyze against 10-20 mM PBS first.[1]
-
Dye Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.[1]
-
Conjugation Reaction: Add a twofold molar excess of the reactive dye solution to the protein solution.[1] For example, for an antibody, add 10 µL of the dye solution to 1 mL of the protein solution.[1] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[1]
-
Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS.[1] The first fluorescent band to elute is the labeled protein.[1]
References
Atto 680 NHS Ester: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Atto 680 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the dye, leading to successful and reproducible conjugation experiments in research and drug development.
Core Concepts: Understanding Atto 680 NHS Ester
Atto 680 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. The N-hydroxysuccinimidyl (NHS) ester is a widely used reactive group for covalently attaching the Atto 680 dye to primary amino groups on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. This reaction forms a stable amide bond.
The primary challenge in handling NHS esters is their susceptibility to hydrolysis, a competing reaction that renders the dye non-reactive. The rate of this hydrolysis is significantly influenced by storage conditions, solvent purity, and the pH of the reaction buffer.
Stability and Storage Conditions
Proper storage is paramount to maintaining the reactivity of this compound. The stability of the compound varies significantly between its solid, crystalline form and when it is in solution.
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Protection | Shelf Life | Key Considerations |
| Solid (Crystalline Powder) | -20°C | Protect from light and moisture | At least 3 years[1] | Shipped at ambient temperature, but should be frozen upon receipt.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Protect from light and moisture | Limited stability; prepare fresh before use is strongly recommended.[2] | The quality of the anhydrous solvent is critical. Even trace amounts of water can lead to hydrolysis.[2] Avoid repeated freeze-thaw cycles. |
| In Aqueous Solution | Not Recommended for Storage | N/A | Very Unstable | Highly susceptible to hydrolysis, which is accelerated at higher pH values.[1][2][3] |
The Critical Role of pH in Stability and Reactivity
The conjugation reaction of this compound with primary amines is a pH-dependent process. The amino group must be in its unprotonated form to be reactive.[1][2] This is favored at alkaline pH. However, the rate of hydrolysis of the NHS ester also increases with pH as the concentration of hydroxyl ions rises.[1][3]
Therefore, the choice of pH for the labeling reaction is a critical compromise between maximizing the rate of conjugation and minimizing the rate of hydrolysis. A pH of 8.3 is often recommended as a good balance for this reaction.[1][3]
Table 2: General Hydrolysis Half-Life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.6 | 4°C | 10 minutes[4] |
This data underscores the importance of performing conjugation reactions promptly after the addition of the dye to the aqueous reaction buffer.
Visualizing Key Processes
To further elucidate the core concepts, the following diagrams visualize the chemical reaction, a typical experimental workflow, and a decision-making process for storage.
Caption: Reaction of this compound with a primary amine.
Caption: A typical workflow for labeling proteins with this compound.
Caption: Decision tree for the optimal storage of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of Proteins
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein solution (2 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL.
-
Ensure the protein solution is free from amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH to 8.3 with 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
-
-
Conjugation:
-
Add a twofold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS (pH 7.2).
-
The first colored band to elute is the Atto 680-labeled protein.
-
-
Storage of Conjugate:
-
Store the purified conjugate under conditions suitable for the unlabeled protein. For short-term storage (several months), 4°C with the addition of 2 mM sodium azide (B81097) as a preservative is recommended. For long-term storage, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[2][3]
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
Materials:
-
Amine-modified oligonucleotide solution (0.1 mM in carbonate buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Carbonate buffer (0.2 M, pH 8-9)
-
Gel filtration or reversed-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation:
-
Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8-9).
-
-
Dye Preparation:
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation:
-
Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubate at room temperature for 2 hours with shaking. For longer reaction times, it is advisable to lower the pH to 7-7.5 to reduce hydrolysis of the NHS ester.
-
-
Purification:
-
Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.
-
-
Storage of Conjugate:
-
Store the purified labeled oligonucleotide at -20°C, protected from light.[2]
-
Conclusion
The stability of this compound is critically dependent on maintaining anhydrous conditions and low temperatures for storage in its solid form and as a stock solution in organic solvents. The primary degradation pathway in aqueous solutions is hydrolysis, which is accelerated by increasing pH. Successful and efficient conjugation to biomolecules requires a careful balance of pH to ensure amine group reactivity while minimizing dye inactivation through hydrolysis. By following the detailed storage and experimental protocols outlined in this guide, researchers can maximize the performance and reproducibility of their experiments with this compound.
References
Atto 680 NHS Ester: A Technical Guide to Solubility and Handling in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and handling of Atto 680 NHS ester in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common solvents for bioconjugation. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their workflows.
Core Properties and Solubility
This compound is a fluorescent label belonging to a new generation of dyes designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2] Key characteristics of this dye include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Atto 680 is a zwitterionic dye, carrying a net electrical charge of zero.[1][2]
The product is soluble in polar solvents such as DMSO, DMF, and acetonitrile.[1][2] For labeling reactions, it is crucial to use anhydrous and amine-free grades of these solvents, as the N-hydroxysuccinimidyl (NHS) ester is highly reactive and susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities.[1][3][4]
Quantitative Data on Stock Solution Preparation
| Parameter | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Source(s) |
| Recommended Concentration | 2 mg/mL | 2 mg/mL | [3] |
| Alternative Concentration Range | 5 - 20 mg/mL (from dissolving 1 mg in 50-200 µl) | Not specified | [4][5][6][7] |
| Molar Concentration | 10 mM | Not specified | [8] |
| Solvent Quality | Anhydrous, Amine-free | Anhydrous, Amine-free | [1][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in either DMSO or DMF. It is imperative to protect the NHS ester from moisture to maintain its reactivity.
Materials:
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[1]
-
Add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired concentration (e.g., for a 2 mg/mL solution, add 500 µl of solvent to 1 mg of the dye).[3]
-
Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.[8]
-
This stock solution should be prepared immediately before use for conjugation.[1][3] If short-term storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8]
General Protein Labeling Protocol
This protocol provides a general workflow for the conjugation of this compound to proteins.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Freshly prepared this compound stock solution
-
Gel permeation chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate at a concentration of approximately 2 mg/mL.[3] The pH of the solution should be adjusted to between 8.0 and 9.0, with pH 8.3 being a good compromise to ensure the amino groups are sufficiently unprotonated for reaction while minimizing hydrolysis of the NHS ester.[4][5][6] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3]
-
Labeling Reaction: While stirring, add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a molar excess of the dye to the protein.
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[3]
-
Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column.[3]
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
References
- 1. atto-tec.com [atto-tec.com]
- 2. atto-tec.com [atto-tec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atto-tec.com [atto-tec.com]
- 5. atto-tec.com [atto-tec.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Atto 680: A Technical Guide to its Zwitterionic Nature and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of Atto 680, a fluorescent dye distinguished by its zwitterionic properties. We will delve into its photophysical characteristics, provide detailed experimental protocols for its use in key applications, and illustrate a relevant experimental workflow. This guide is intended to equip researchers with the practical knowledge needed to effectively utilize Atto 680 in their studies.
Introduction to Atto 680: The Zwitterionic Advantage
Atto 680 is a high-performance fluorescent label that belongs to the oxazine (B8389632) family of dyes.[1] A key feature of Atto 680 is its zwitterionic nature at physiological pH.[1][2][3] This means the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This property is highly advantageous in biological applications as it minimizes non-specific binding to negatively charged surfaces such as cell membranes and nucleic acids, leading to a significant reduction in background fluorescence and an improved signal-to-noise ratio.[4] After coupling to a substrate, the dye moiety remains electrically neutral.
Beyond its zwitterionic character, Atto 680 offers a suite of desirable properties for fluorescence-based assays, including strong absorption, high fluorescence quantum yield, excellent thermal and photostability, and good water solubility. It is a strong electron acceptor, and its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan. These characteristics make it a versatile tool for a wide range of applications, from single-molecule detection to in vivo imaging.
Photophysical and Quantitative Data
The performance of a fluorescent dye is defined by its photophysical properties. Atto 680 exhibits a strong absorption maximum in the red region of the spectrum, making it suitable for excitation with common laser lines and minimizing autofluorescence from biological samples.
Table 1: Photophysical Properties of Atto 680
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 680 nm | |
| Emission Maximum (λem) | 700 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φf) | 0.30 | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Molecular Weight (Acid) | ~631 g/mol |
Table 2: Reactive Forms of Atto 680 for Conjugation
| Reactive Group | Target Functional Group | Typical Applications |
| NHS Ester | Primary Amines (-NH₂) | Antibody and protein labeling, amine-modified oligonucleotides |
| Maleimide (B117702) | Thiols (-SH) | Labeling cysteine residues in proteins, thiol-modified oligonucleotides |
| Azide/Alkyne | Click Chemistry | Bio-orthogonal labeling |
| Phalloidin | F-actin | Staining the cytoskeleton |
Experimental Protocols
This section provides detailed methodologies for common applications of Atto 680, including labeling of biomolecules and their use in cellular imaging and analysis.
Labeling of Biomolecules
This protocol describes the conjugation of Atto 680 N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Atto 680-NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS beforehand.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Atto 680-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching Reaction:
-
Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~680 nm (for Atto 680).
-
This protocol is for labeling proteins with free thiol groups (cysteines) using Atto 680-maleimide.
Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Atto 680-maleimide
-
Anhydrous, amine-free DMSO or DMF
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein at a concentration of 50–100 µM in a buffer at pH 7.0–7.5.
-
If the protein has disulfide bonds, they can be reduced to free thiols by incubation with a 10-fold molar excess of TCEP for 20 minutes at room temperature. If DTT is used, it must be removed by dialysis before adding the maleimide.
-
-
Dye Preparation:
-
Prepare a 10–20 mM stock solution of Atto 680-maleimide in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10–20 molar excess of the maleimide solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column as described for NHS-ester labeling.
-
This protocol is for labeling 5'-amine-modified oligonucleotides.
Materials:
-
5'-amine-modified oligonucleotide
-
Atto 680-NHS ester
-
0.2 M carbonate/bicarbonate buffer, pH 9.0
-
Anhydrous DMF
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 0.1 mM.
-
-
Dye Preparation:
-
Prepare a 5 mg/mL solution of Atto 680-NHS ester in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add the dye solution to the oligonucleotide solution.
-
Incubate for 2 hours at room temperature with shaking.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess dye using reverse-phase HPLC or a suitable desalting column.
-
Immunofluorescence Staining
This protocol outlines the use of an Atto 680-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 10% normal serum in PBST (PBS + 0.1% Tween 20)
-
Primary antibody (unconjugated)
-
Atto 680-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation and Fixation:
-
Rinse cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the Atto 680-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBST, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using mounting medium containing DAPI.
-
Image using a fluorescence microscope with appropriate filters for DAPI and Atto 680.
-
Flow Cytometry
This protocol describes the staining of cell surface markers using an Atto 680-conjugated primary antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Atto 680-conjugated primary antibody
-
Isotype control antibody (Atto 680-conjugated)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold staining buffer.
-
-
Blocking (Optional):
-
To block Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes on ice.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into FACS tubes.
-
Add the predetermined optimal concentration of the Atto 680-conjugated primary antibody or the isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Atto 680 (e.g., 633 nm or 640 nm laser).
-
Visualizing Experimental Workflows with Atto 680
The following section provides a conceptual workflow for tracking viral entry into a host cell using Atto 680-labeled viral particles, a powerful application of this dye.
Workflow for Tracking Viral Entry
This diagram illustrates the key steps in an experiment designed to visualize the process of a virus entering a host cell.
Caption: Workflow for studying viral entry using Atto 680-labeled viruses.
Conclusion
Atto 680 stands out as a superior fluorescent dye for a multitude of applications in life sciences and drug development. Its zwitterionic nature is a key attribute that significantly enhances its performance by reducing non-specific interactions, thereby improving the quality and reliability of experimental data. The protocols and workflow presented in this guide provide a solid foundation for researchers to harness the full potential of Atto 680 in their investigations, from fundamental cell biology to the development of novel therapeutics. The combination of excellent photophysical properties and versatile conjugation chemistries ensures that Atto 680 will remain a valuable tool in the researcher's arsenal.
References
Atto 680 NHS Ester: A Technical Guide to Photostability and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 680 is a fluorescent dye belonging to the oxazine (B8389632) family, known for its strong absorption in the red spectral region, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5] Its NHS (N-Hydroxysuccinimidyl) ester derivative is a widely used tool for the covalent labeling of proteins, nucleic acids, and other biomolecules containing primary amine groups.[1][3] This technical guide provides an in-depth overview of the photostability and thermal stability of Atto 680 NHS ester, presenting available data, detailed experimental protocols for stability assessment, and an example of its application in studying cellular signaling pathways.
Core Properties of Atto 680
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific interactions with cellular components.[1][2] Its rigid molecular structure prevents cis-trans isomerization, leading to consistent optical properties largely independent of the solvent and temperature.[5] Key spectral and photophysical properties are summarized in Table 1.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 680 nm | [6] |
| Maximum Emission Wavelength (λem) | 700 nm | [6] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 cm-1 M-1 | [1][6] |
| Fluorescence Quantum Yield (Φf) | 0.30 | [1][6] |
| Fluorescence Lifetime (τfl) | 1.7 ns | [1][6] |
Table 1: Core Photophysical Properties of Atto 680. These data represent the fundamental characteristics of the Atto 680 fluorophore.
Photostability of this compound
Disclaimer: The following data is for Atto 647N and is intended to provide a representative example of the photostability of red-emitting Atto dyes. The actual photostability of Atto 680 may vary.
| Condition | Photobleaching Half-life (t1/2) in seconds | Reference |
| PBS | ~10 | [7] |
| ROXS Buffer with NaSO3 | ~20 | [7] |
| ROXS Buffer with GodCat | ~100 | [7] |
| ROXS Buffer with PCD | ~200 | [7] |
Table 2: Photostability of Atto 647N in Different Imaging Buffers. The photobleaching half-life (t1/2) was normalized to an excitation power density of 1 kW/cm^2. ROXS (Reducing and Oxidizing System) buffers are commonly used to enhance fluorophore photostability.[7]
Thermal Stability of this compound
This compound is characterized by its excellent thermal stability.[1][2][3][4][5] The solid, unconjugated dye is stable for at least three years when stored at -20°C and protected from light and moisture.[1] Solutions of the NHS ester in anhydrous, amine-free solvents like DMSO or DMF should be prepared fresh for each conjugation reaction to avoid hydrolysis.[1] Once conjugated to a biomolecule, the thermal stability of the conjugate is largely determined by the stability of the biomolecule itself. For long-term storage, protein conjugates can be stored at -20°C, and repeated freeze-thaw cycles should be avoided.[8]
Experimental Protocols
Protein Labeling with this compound
This protocol describes a general procedure for labeling proteins with this compound. The optimal conditions may need to be adjusted for specific proteins.
Figure 1: Workflow for labeling proteins with this compound.
Assessing Photostability
This protocol outlines a method for quantifying the photostability of Atto 680-labeled biomolecules.
Figure 2: Experimental workflow for assessing the photostability of Atto 680 conjugates.
Application in Signaling Pathway Analysis: EGFR Signaling
This compound is a valuable tool for studying cellular signaling pathways through techniques like immunofluorescence. For example, it can be used to label antibodies that target key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, allowing for the visualization of their expression and localization.
The EGFR pathway is crucial for regulating cell proliferation, differentiation, and survival.[9] Its dysregulation is often implicated in cancer.[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[9][10][11] An antibody targeting EGFR, labeled with Atto 680, can be used to visualize the receptor on the cell surface and track its internalization upon activation.[9]
Figure 3: Simplified EGFR signaling pathway with an Atto 680-labeled antibody for detection.
Conclusion
This compound is a high-performance fluorescent probe with excellent general stability. While specific quantitative data on its photostability and thermal degradation kinetics are limited, its robust performance in a wide range of applications, including the study of complex cellular signaling pathways, makes it a valuable tool for researchers in the life sciences. The experimental protocols provided in this guide offer a framework for the consistent and effective use of this compound in labeling and imaging applications, as well as for its quantitative characterization.
References
- 1. atto-tec.com [atto-tec.com]
- 2. ATTO-TEC GmbH [atto-tec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATTO 680 | Products | Leica Microsystems [leica-microsystems.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. stressmarq.com [stressmarq.com]
- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Atto 680 NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 680 is a fluorescent dye belonging to the new generation of labels characterized by their strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] As a zwitterionic dye with a net electrical charge of zero, Atto 680 is well-suited for a variety of life science applications, including the labeling of proteins, DNA, and RNA.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used amine-reactive form that readily couples with primary amino groups on biomolecules to form stable amide bonds. This technical guide provides a comprehensive overview of the material safety data, technical specifications, experimental protocols, and applications of Atto 680 NHS ester for researchers and professionals in drug development.
Material Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this compound is available from various suppliers.[2] The product is typically a solid powder and should be handled with standard laboratory precautions.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Storage: Store the solid product at -20°C, protected from moisture and light. Stock solutions in anhydrous, amine-free solvents like DMF or DMSO should also be stored at -20°C and protected from light. Due to the potential for hydrolysis, it is recommended to prepare solutions immediately before use.
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Physicochemical and Spectroscopic Properties
The exceptional optical properties of Atto 680 make it a valuable tool for high-sensitivity fluorescence-based assays.
| Property | Value | Reference |
| Molecular Weight (MW) | 828 g/mol | |
| Absorption Maximum (λabs) | 681 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ | |
| Emission Maximum (λem) | 698 nm | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Experimental Protocols
The following are detailed protocols for labeling proteins and oligonucleotides with this compound.
Protein Labeling Protocol
This protocol is designed for the covalent labeling of proteins with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous, amine-free DMF or DMSO
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS, pH 7.2)
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If the protein is in a Tris-based buffer, dialyze against PBS.
-
Dye Solution Preparation: Immediately before use, dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.
-
Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution. For an antibody, a general guideline is to add 10 µL of the dye solution to 1 mL of the protein solution. Incubate the reaction for 30-60 minutes at room temperature with constant stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Equilibrate the column with PBS and elute with the same buffer. The first colored band to elute is the labeled protein.
Oligonucleotide Labeling Protocol
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Carbonate buffer (0.2 M, pH 8-9)
-
Anhydrous, amine-free DMF
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
-
Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution. Incubate the reaction at room temperature for 2 hours with shaking.
-
Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or HPLC.
Applications and Experimental Workflows
This compound is a versatile tool for a range of applications in research and drug development, primarily centered around its use as a fluorescent label for biomolecules.
General Labeling of Biomolecules
The primary application of this compound is the covalent labeling of proteins, antibodies, and nucleic acids for subsequent visualization and quantification. The NHS ester chemistry specifically targets primary amines, which are abundant in proteins (N-terminus and lysine (B10760008) residues) and can be incorporated into oligonucleotides.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Atto 680 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Atto 680 N-hydroxysuccinimidyl (NHS) ester, a high-performance fluorescent dye. Atto 680 is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][2]
Overview
The Atto 680 NHS ester facilitates the covalent attachment of the Atto 680 dye to proteins and other biomolecules containing primary amino groups.[1] The NHS ester reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form a stable amide bond.[3] This reaction is most efficient at an alkaline pH, where the amino groups are deprotonated and thus more nucleophilic.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of proteins with this compound.
| Parameter | Recommended Value | Notes |
| This compound Properties | ||
| Molecular Weight | 828 g/mol | [5] |
| Excitation Maximum (λex) | 681 nm | [5] |
| Emission Maximum (λem) | 698 nm | [5] |
| Molar Extinction Coefficient (ε) | 1.25 x 10^5 M-1 cm-1 | [5] |
| Reaction Conditions | ||
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | A pH of 8.3 offers a good compromise between amine reactivity and NHS ester hydrolysis.[3][4] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Molar Excess of Dye to Protein | 2-fold to 10-fold | This should be optimized for each specific protein to achieve the desired degree of labeling.[5][6] |
| Reaction Temperature | Room Temperature | |
| Incubation Time | 30 - 60 minutes | [5] |
| Reagent Preparation | ||
| This compound Stock Solution | 1 mg/mL in anhydrous DMSO or DMF | Should be prepared fresh immediately before use to avoid hydrolysis.[1][5] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Amine-free buffers such as phosphate, HEPES, or borate (B1201080) are also suitable.[7] |
Experimental Protocol
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3]
-
The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm and 681 nm.
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
-
-
Storage:
-
Store the labeled protein conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.[5]
-
Visualizations
Chemical Reaction
Caption: Covalent bond formation between this compound and a primary amine on a protein.
Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in protein labeling with this compound.
References
- 1. atto-tec.com [atto-tec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. atto-tec.com [atto-tec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Antibodies with Atto 680 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 680 is a fluorescent label belonging to a new generation of dyes designed for life science applications.[1][2] It exhibits strong absorption, good fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester of Atto 680 is a reactive derivative that readily forms a stable amide bond with primary amino groups, such as the ε-amino groups of lysine (B10760008) residues in antibodies and other proteins.[3] This covalent conjugation makes Atto 680 NHS ester an ideal reagent for fluorescently labeling antibodies for use in a variety of immunoassays, including immunofluorescence, flow cytometry, and western blotting.
These application notes provide a detailed protocol for the successful labeling of antibodies with this compound, including materials required, step-by-step instructions for conjugation and purification, and methods for characterizing the final conjugate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate calculations and successful experimental design.
| Property | Value | Reference |
| Molecular Weight (MW) | 828 g/mol | |
| Maximum Absorption (λabs) | 681 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹ cm⁻¹ | |
| Maximum Emission (λfl) | 698 nm | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor at 280 nm (CF280) | 0.17 | |
| Solubility | Soluble in polar solvents like DMF and DMSO | |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
Antibody Preparation
Successful labeling requires the antibody to be in an amine-free buffer at a slightly alkaline pH to ensure the primary amino groups are deprotonated and reactive.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Dialysis tubing (e.g., 20,000 MWCO) or spin desalting columns
Protocol:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into PBS. This can be achieved through dialysis against PBS at 4°C with at least two buffer changes or by using a spin desalting column.
-
After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹ cm⁻¹.
-
Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Concentrations below 2 mg/mL may decrease labeling efficiency.
Figure 1: Workflow for preparing the antibody for labeling.
This compound Stock Solution Preparation
The this compound is moisture-sensitive and should be dissolved immediately before use.
Materials:
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL. For example, dissolve 1 mg of this compound in 500 µL of DMSO.
Antibody Labeling Reaction
The molar ratio of dye to antibody is a critical parameter that determines the degree of labeling (DOL). A common starting point is a 2 to 10-fold molar excess of dye.
Materials:
-
Prepared antibody solution
-
This compound stock solution
Protocol:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
To stop the reaction, you can add a quenching agent like hydroxylamine (B1172632) or proceed directly to the purification step.
Figure 2: The antibody labeling reaction process.
Purification of the Labeled Antibody
Purification is essential to remove unreacted dye, which can interfere with downstream applications and DOL calculations.
Materials:
-
Sephadex G-25 or equivalent gel filtration column
-
PBS, pH 7.4
Protocol:
-
Equilibrate the gel filtration column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, unreacted dye.
-
Collect the fractions containing the labeled antibody.
-
The purified conjugate can be stabilized by adding a protein like bovine serum albumin (BSA) if desired.
Characterization of the Labeled Antibody
The degree of labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 10.
Protocol:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 681 nm (A₆₈₁).
-
Calculate the concentration of the antibody and the dye using the following equations based on the Beer-Lambert law:
-
Corrected Antibody Absorbance:
-
A(protein) = A₂₈₀ - (A₆₈₁ × CF₂₈₀)
-
-
Antibody Concentration (M):
-
[Antibody] = A(protein) / ε(protein)
-
-
Dye Concentration (M):
-
[Dye] = A₆₈₁ / ε(dye)
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Antibody]
-
-
| Parameter | Description | Value |
| A₂₈₀ | Absorbance of the conjugate at 280 nm | Measured |
| A₆₈₁ | Absorbance of the conjugate at 681 nm | Measured |
| CF₂₈₀ | Correction factor for Atto 680 at 280 nm | 0.17 |
| ε(protein) | Molar extinction coefficient of the antibody at 280 nm | ~210,000 M⁻¹ cm⁻¹ for IgG |
| ε(dye) | Molar extinction coefficient of Atto 680 at 681 nm | 125,000 M⁻¹ cm⁻¹ |
Storage of Labeled Antibody
For short-term storage, the labeled antibody can be kept at 4°C for several months, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide (B81097) (2 mM final concentration) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quality Control
The quality of the labeled antibody can be assessed by:
-
Purity: Size-exclusion chromatography (SEC) can be used to check for aggregation or fragmentation of the antibody after labeling.
-
Functionality: The binding affinity of the labeled antibody to its target antigen should be confirmed using a suitable immunoassay, such as ELISA or flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Presence of primary amines in the antibody buffer. - Low antibody concentration. - Hydrolyzed this compound. | - Ensure complete buffer exchange to an amine-free buffer. - Increase the antibody concentration to >2 mg/mL. - Prepare the dye stock solution immediately before use with anhydrous solvent. |
| High DOL (potential for self-quenching) | - Excessive molar ratio of dye to antibody. | - Reduce the molar excess of the this compound in the labeling reaction. |
| Antibody precipitation | - High degree of labeling or aggregation. | - Optimize the DOL. - Filter the conjugate solution. |
Conclusion
This protocol provides a comprehensive guide for the successful labeling of antibodies with this compound. By carefully controlling the reaction conditions and adequately purifying and characterizing the final conjugate, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications in biological research and drug development.
References
Atto 680 NHS Ester: Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 680 is a fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently labeling primary amine groups on biomolecules, including amine-modified oligonucleotides.[5] This process is essential for a variety of applications in molecular biology and diagnostics, such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection. These application notes provide detailed protocols for the successful labeling of amine-modified oligonucleotides with Atto 680 NHS ester.
Properties of Atto 680
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes interactions with biomolecules. Its fluorescence is efficiently quenched by electron donors like guanine, a property that can be utilized in designing specific nucleic acid probes.
Table 1: Spectroscopic Properties of Atto 680
| Property | Value | Reference |
| Maximum Absorption (λabs) | 681 nm | |
| Maximum Emission (λfl) | 698 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Experimental Protocols
Preparation of Reagents
a. Amine-Modified Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a stock concentration of, for example, 100 µM (0.1 mM). The oligonucleotide must contain a primary amine group for labeling.
-
If the oligonucleotide is stored in a buffer containing amines (e.g., Tris), it must be desalted or purified prior to labeling to prevent reaction with the NHS ester.
b. Labeling Buffer:
-
A bicarbonate or carbonate buffer with a pH between 8.0 and 9.0 is recommended for the labeling reaction. At this pH, the primary amine is sufficiently deprotonated and reactive towards the NHS ester.
-
Preparation of 0.2 M Carbonate Buffer (pH 9.0): Prepare a solution of 0.2 M sodium bicarbonate and adjust the pH to 9.0 with 2 M sodium hydroxide.
-
Preparation of 1 M Bicarbonate/Carbonate Buffer (pH 9.0): Prepare a 1 M solution of sodium bicarbonate/sodium carbonate.
c. This compound Solution:
-
This compound is moisture-sensitive and should be dissolved in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
-
Prepare a stock solution of 5 mg/mL or 10 mg/mL in anhydrous DMF or DMSO.
Labeling Reaction
The following protocol is a general guideline and may need to be optimized for specific oligonucleotides.
-
In a microcentrifuge tube, combine the following:
-
5 nmol of amine-modified oligonucleotide (e.g., 50 µL of a 100 µM solution).
-
Labeling buffer to achieve a final concentration of 0.1-0.2 M and a pH of 8.5-9.0. For example, add 10 µL of 1 M bicarbonate/carbonate buffer (pH 9.0) to a 100 µL reaction volume.
-
Nuclease-free water to adjust the final volume.
-
-
Add a molar excess of the freshly prepared this compound solution to the oligonucleotide solution. A 2- to 10-fold molar excess is a good starting point. For example, add 3-5 µL of a 5 mg/mL this compound solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 2 to 4 hours, or overnight, in the dark. Shorter reaction times (30-60 minutes) can also be effective.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be used for purification.
a. Ethanol (B145695) Precipitation: This is a simple method to remove the bulk of the unreacted dye.
-
Add 1/10th volume of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 8.0).
b. Desalting Columns: Size-exclusion chromatography using desalting columns (e.g., Glen Gel-Pak™) can effectively separate the labeled oligonucleotide from the smaller, unreacted dye molecules.
c. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for obtaining highly pure labeled oligonucleotides, separating them from both unlabeled oligonucleotides and free dye.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
d. Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to purify the labeled oligonucleotide.
Characterization of the Labeled Oligonucleotide
a. Concentration and Degree of Labeling (DOL): The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm and 681 nm, respectively. The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be calculated using the following formula:
DOL = (A_max * ε_oligo) / ((A_260 - A_max * CF_260) * ε_dye)
Where:
-
A_max is the absorbance at 681 nm.
-
A_260 is the absorbance at 260 nm.
-
ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.
-
ε_dye is the molar extinction coefficient of Atto 680 at 681 nm (125,000 M⁻¹ cm⁻¹).
-
CF_260 is the correction factor for the dye's absorbance at 260 nm (0.30 for Atto 680).
b. Purity Analysis: The purity of the labeled oligonucleotide should be assessed by HPLC or gel electrophoresis.
Experimental Workflow and Diagrams
The overall workflow for labeling amine-modified oligonucleotides with this compound involves preparation, reaction, purification, and characterization.
Caption: Experimental workflow for labeling amine-modified oligonucleotides.
The chemical reaction between the amine-modified oligonucleotide and this compound results in the formation of a stable amide bond.
Caption: Reaction of an amine-modified oligonucleotide with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use anhydrous DMF/DMSO and prepare the dye solution immediately before use. Store NHS ester properly desiccated at -20°C. |
| pH of the reaction buffer is too low. | Ensure the pH of the labeling buffer is between 8.0 and 9.0. | |
| Presence of primary amines in the oligonucleotide solution. | Purify the oligonucleotide to remove any amine-containing buffers (e.g., Tris). | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification method. RP-HPLC is recommended for the highest purity. |
| Degradation of Labeled Oligonucleotide | Repeated freeze-thaw cycles or exposure to light. | Store the labeled oligonucleotide in small aliquots at -20°C, protected from light. |
Storage and Handling
Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark to prevent photobleaching. For long-term storage, it is recommended to store them at -20°C, preferably as a dried pellet or in a slightly basic buffer like TE (pH 8.0). Avoid repeated freeze-thaw cycles.
References
Atto 680 NHS Ester Conjugation: An Application Guide for Researchers
Introduction
Atto 680 is a fluorescent dye belonging to a new generation of labels designed for high-sensitivity applications in the life sciences, including protein, DNA, and RNA labeling.[1] Key characteristics of Atto 680 include strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The N-hydroxysuccinimide (NHS) ester of Atto 680 is a widely used derivative that facilitates the covalent attachment of the dye to primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form a stable amide bond. This application note provides a detailed, step-by-step guide for the successful conjugation of Atto 680 NHS ester to proteins and other amine-containing biomolecules, aimed at researchers, scientists, and drug development professionals.
Chemical Properties of this compound
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which is maintained after conjugation.[1] Its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan.[1] A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Weight (MW) | 828 g/mol |
| Absorption Maximum (λabs) | 681 nm |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 |
| Fluorescence Emission Maximum (λfl) | 698 nm |
| Fluorescence Quantum Yield (ηfl) | 30% |
| Fluorescence Lifetime (τfl) | 1.7 ns |
| Correction Factor (CF260) | 0.30 |
| Correction Factor (CF280) | 0.17 |
| The optical data corresponds to the carboxy derivative in an aqueous solution.[1] |
Experimental Protocols
This section outlines the necessary materials and step-by-step procedures for the conjugation of this compound to proteins.
Materials and Reagents
-
This compound
-
Protein or other amine-containing biomolecule
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a phosphate (B84403) buffer of pH 8.0-9.0 can be used.[4][5]
-
Purification/Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Protocol 1: Protein Preparation
-
Dissolve the protein in the reaction buffer at a concentration of 2 mg/mL.[1] Concentrations below this may decrease labeling efficiency.[1]
-
Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[1][5]
-
If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.[1]
Protocol 2: this compound Stock Solution Preparation
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1]
-
This solution should always be prepared fresh for each conjugation reaction.[1]
Protocol 3: Conjugation Reaction
-
The optimal dye-to-protein molar ratio for conjugation can vary depending on the protein and the desired degree of labeling. It is recommended to test a range of molar excess of the dye to the protein (e.g., 2 to 20-fold) to determine the optimal ratio for your specific application.
-
As a starting point, a twofold molar excess of the reactive dye can be added to the protein solution to achieve a dye-to-protein ratio of 1-2.[1]
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring, protected from light.[1]
Protocol 4: Purification of the Conjugate
-
The labeled protein can be separated from unreacted dye using gel permeation chromatography (e.g., a Sephadex G-25 column).[1]
-
The column should have a diameter of at least 1 cm and a length of 12 cm and be equilibrated with PBS (pH 7.2).[1]
-
Load the reaction mixture onto the column and elute with PBS.
-
The first colored band to elute is the labeled protein, while the second, slower-moving band is the free, unreacted dye.
-
Collect the fractions containing the labeled protein.
Protocol 5: Storage of the Conjugate
In general, protein conjugates should be stored under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide (B81097) can be added as a preservative. For long-term storage, it is recommended to divide the conjugate into aliquots and freeze at -20°C to avoid repeated freeze-thaw cycles. Always protect the conjugate from light.[4]
Characterization of the Conjugate
Protocol 6: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 681 nm (for Atto 680).
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 681 nm (A681).
-
Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A681 / (ε_dye × path length)
-
ε_dye = 125,000 M-1 cm-1
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Concentration of Protein (M) = [A280 - (A681 × CF280)] / (ε_protein × path length)
-
CF280 = 0.17
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate the DOL: DOL = Concentration of Dye / Concentration of Protein
Data Presentation
The following table provides illustrative data on how the molar excess of this compound can influence the final Degree of Labeling (DOL) for a typical IgG antibody (MW ~150 kDa). This data is for demonstration purposes, and optimal ratios should be determined empirically for each specific protein.
| Molar Excess of Dye | Incubation Time (min) | Degree of Labeling (DOL) |
| 2x | 60 | 1.5 - 2.5 |
| 5x | 60 | 3.0 - 5.0 |
| 10x | 60 | 5.0 - 8.0 |
| 20x | 60 | 8.0 - 12.0 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction of this compound with a primary amine and the general experimental workflow for protein conjugation.
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
References
Atto 680 NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy (STED & dSTORM)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Atto 680 NHS ester, a fluorescent dye well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its high photostability, strong absorption, and good fluorescence quantum yield make it an excellent candidate for imaging subcellular structures with nanoscale resolution.
Introduction to Atto 680
Atto 680 is a rhodamine-based, zwitterionic fluorescent dye with a net neutral charge upon conjugation.[1] It exhibits strong absorption in the red region of the spectrum and is characterized by high thermal and photostability.[2][3] A key feature of Atto 680 is that its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan, which should be considered during experimental design.[3] The N-hydroxysuccinimidyl (NHS) ester form of Atto 680 allows for straightforward and efficient covalent labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides.[1]
Quantitative Data
The photophysical and performance characteristics of Atto 680 are summarized below, providing a basis for comparison and experimental planning.
Photophysical Properties of Atto 680
| Property | Value | Reference |
| Excitation Maximum (λex) | 680 - 681 nm | [3][4] |
| Emission Maximum (λem) | 698 - 700 nm | [3][4] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹ cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ηfl) | 30% | [4] |
| Fluorescence Lifetime (τfl) | 1.7 ns | [4] |
| Molecular Weight (NHS ester) | 828 g/mol | [4] |
Performance in Super-Resolution Microscopy
| Parameter | STED | dSTORM | Reference |
| Achievable Resolution | 20 - 50 nm (lateral) | ~20 nm | [5][6][7] |
| Excitation Laser | 635 - 670 nm | 635 - 670 nm | [3] |
| STED Depletion Laser | 775 nm | N/A | [8] |
| dSTORM Activation Laser | UV-Violet (~405 nm) | UV-Violet (~405 nm) | [1][2] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the steps for covalently labeling antibodies with this compound.
Materials:
-
Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris), dialyze against 10-20 mM PBS.
-
Adjust the pH of the antibody solution to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each 1 mL of antibody solution.[1] The final protein concentration should be at least 2 mg/mL to ensure good labeling efficiency.[1]
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1]
-
-
Labeling Reaction:
-
For an optimal dye-to-protein ratio, add a two- to three-fold molar excess of the reactive dye to the protein solution.[1] For a typical antibody, this can be achieved by adding 10 µL of the dye solution to 1 mL of the protein solution.[1]
-
Incubate the reaction at room temperature for 30-60 minutes with constant, gentle stirring.[1]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25, 1 cm diameter, 12 cm length).[1]
-
Equilibrate the column with PBS (pH 7.2).
-
Apply the reaction mixture to the column and elute with the same buffer.
-
The first colored, fluorescent band to elute is the antibody-dye conjugate.[1] The second, slower-moving band is the free, hydrolyzed dye.[1]
-
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled antibody, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at 4°C or in aliquots at -20°C.
-
Protocol 2: Immunofluorescence for STED Microscopy
This protocol outlines the key steps for preparing cells for STED imaging using an Atto 680-labeled antibody.
Materials:
-
Cells grown on high-performance coverslips (#1.5, 0.170 ± 0.01 mm thick)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Atto 680-labeled primary or secondary antibody
-
Mounting medium with a refractive index matched to the immersion oil (e.g., 1.518)
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to 50-80% confluency on appropriate coverslips.
-
Fix cells using a method that best preserves the target structure's antigenicity (e.g., 4% PFA for 10 minutes at room temperature, or ice-cold methanol (B129727) for 5 minutes at -20°C).
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
If required for intracellular targets, permeabilize cells with Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for at least 30 minutes.
-
-
Antibody Labeling:
-
Dilute the Atto 680-labeled primary antibody in blocking buffer. To ensure high labeling density for STED, it is often advisable to use higher antibody concentrations (2- to 5-fold higher than for conventional microscopy).
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
(If using a labeled secondary antibody) Wash three times with PBS, then incubate with the diluted Atto 680-labeled secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with PBS (at least 3-5 times) to remove unbound antibodies.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium with a refractive index that matches the immersion oil of the STED objective (e.g., 1.518). This is critical for optimal performance and minimizing aberrations.
-
Seal the coverslip with nail polish.
-
-
STED Imaging:
-
Use an excitation laser appropriate for Atto 680 (e.g., 640 nm).
-
Use a STED depletion laser with a wavelength in the far-red, typically around 775 nm.[8]
-
Adjust the STED laser power to achieve the desired resolution, balancing image quality with potential photobleaching.
-
Protocol 3: Sample Preparation for dSTORM Microscopy
This protocol provides a guide for preparing samples for dSTORM imaging, including the composition of a suitable imaging buffer.
Materials:
-
Labeled sample (prepared as in Protocol 2, steps 1-3)
-
dSTORM imaging buffer (see recipe below)
-
Imaging chamber (e.g., Attofluor)
dSTORM Imaging Buffer Recipe (Optimized for far-red dyes): A robust dSTORM buffer is crucial for inducing the photoswitching of Atto 680. The following recipe is based on optimized buffers for similar far-red dyes and should provide good performance.
-
Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
Oxygen Scavenging System (GLOX):
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 40 µg/mL
-
10% (w/v) Glucose
-
-
Reducing Agent (Thiol): 10-100 mM Mercaptoethylamine (MEA) or 20-30 mM Dithiothreitol (DTT).[2][9]
-
Optional Additive: 65 mM 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve blinking characteristics.[9]
Note: Prepare the final imaging buffer fresh before each imaging session by adding the GLOX system and thiol to the buffer base.
Procedure:
-
Sample Preparation: Prepare the immunolabeled sample on coverslips as described in Protocol 2 (steps 1-3).
-
Mounting for dSTORM:
-
Place the coverslip in an imaging chamber.
-
Add 1 mL of freshly prepared dSTORM imaging buffer.
-
Cover with another coverslip to limit oxygen exchange.
-
-
dSTORM Imaging:
-
Mount the sample on the microscope.
-
Use a high-power laser (e.g., 640 nm, ~1-4 kW/cm²) to drive most Atto 680 molecules into a long-lived dark state.[1]
-
Use a lower-power UV or violet laser (e.g., 405 nm) to sparsely reactivate individual molecules back to the fluorescent state.[2]
-
Acquire a series of thousands of images (frames) to capture the stochastic blinking events.
-
Process the image series with appropriate localization software to reconstruct the super-resolved image.
-
Application Examples and Considerations
Atto 680 and spectrally similar dyes have been successfully used to image a variety of subcellular structures with super-resolution, including:
-
Organelles: Endoplasmic reticulum, endosomes, and mitochondria.[11]
-
Nuclear Structures: Nuclear pore complexes.[11]
Key Considerations:
-
Labeling Density: For both STED and dSTORM, achieving a high density of fluorophores on the target structure is critical for obtaining a high-quality super-resolved image. The Nyquist sampling theorem dictates that the achievable resolution is limited by twice the average distance between adjacent labels.[12]
-
Photostability: While Atto 680 is highly photostable, the high laser powers used in STED and dSTORM can still lead to photobleaching. Optimize laser power and acquisition time to minimize this effect.
-
Buffer Chemistry: For dSTORM, the performance of Atto 680 is highly dependent on the chemical environment. The reducing agent in the buffer facilitates the transition to the dark state, and its concentration may need to be optimized for best results.[1]
-
Multicolor Imaging: Atto 680 can be used in multicolor STED and dSTORM experiments with other fluorophores, provided their spectral properties are sufficiently distinct.[11]
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize this compound to achieve nanoscale resolution and gain deeper insights into complex biological systems.
References
- 1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 2. microscopyu.com [microscopyu.com]
- 3. ATTO-TEC GmbH [atto-tec.com]
- 4. atto-tec.com [atto-tec.com]
- 5. What is the resolution of a STED microscope? [abberior.rocks]
- 6. DZNE Light Microscope Facility > Super Resolution Microscopes [dzne.de]
- 7. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Probing Cytoskeletal Structures by Coupling Optical Superresolution and AFM Techniques for a Correlative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicolour nanoscopy of fixed and living cells with a single STED beam and hyperspectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Using Atto 680 NHS Ester in Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atto 680 is a fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These characteristics make it a valuable tool for various life science applications, including flow cytometry. The N-hydroxysuccinimidyl (NHS) ester form of Atto 680 allows for its covalent conjugation to primary amino groups of proteins, such as antibodies, creating stable and highly fluorescent probes for cellular analysis.[1] This document provides detailed application notes and protocols for the use of Atto 680 NHS ester in flow cytometry, from antibody labeling to cell staining and analysis.
Properties of Atto 680
Atto 680 exhibits spectral properties that are well-suited for detection by most modern flow cytometers equipped with a red laser. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 680 nm | |
| Emission Maximum (λem) | 700 nm | |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.30 | |
| Molecular Weight (NHS Ester) | ~927 g/mol |
Atto 680 is spectrally similar to other dyes such as Alexa Fluor 680 and Cy®5.5. When designing multicolor flow cytometry panels, it is important to consider the spectral overlap with other fluorochromes and apply appropriate compensation.
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the covalent conjugation of this compound to an antibody. The optimal degree of labeling (DOL), the molar ratio of dye to protein, should be determined empirically for each antibody, but a DOL of 2-4 is generally recommended for flow cytometry applications.
Materials:
-
Antibody of interest (purified, in an amine-free buffer)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL. The antibody solution must be free of amine-containing substances like Tris or glycine, and low concentrations of sodium azide (B81097) (<3 mM) will not interfere with the reaction.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing, add a calculated amount of the this compound solution to the antibody solution. A 3-fold molar excess of the reactive dye is a good starting point to achieve a DOL of 2-3.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the Atto 680-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the first colored, fluorescent band, which corresponds to the labeled antibody.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and 680 nm.
-
Calculate the DOL using the following formula: DOL = (A₆₈₀ × ε_protein) / [(A₂₈₀ - (A₆₈₀ × CF₂₈₀)) × ε_dye]
-
A₆₈₀ and A₂₈₀ are the absorbances at 680 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Atto 680 (125,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for Atto 680).
-
-
Workflow for Antibody Labeling with this compound
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. ATTO-TEC GmbH [atto-tec.com]
Atto 680 NHS Ester for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of chromosomes. The choice of fluorophore is critical for the sensitivity and resolution of FISH assays. Atto 680, a fluorescent dye in the red spectral region, offers exceptional characteristics for FISH applications. This document provides detailed application notes and protocols for the use of Atto 680 N-hydroxysuccinimide (NHS) ester for labeling oligonucleotide probes for FISH. Atto 680 is known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal candidate for demanding imaging applications.[1]
Properties of Atto 680
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes non-specific binding to cellular components.[2][3] Its fluorescence is efficiently excited by sources such as a Krypton-Ion laser (676 nm line) or a diode laser emitting at 670 nm.[4] Key photophysical properties of Atto 680 are summarized in the table below, alongside a comparison with other commonly used red-emitting fluorophores.
Data Presentation: Photophysical Properties of Atto 680 and Comparable Dyes
| Property | Atto 680 | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | 680 | 649 | 650 |
| Emission Maximum (nm) | 698 | 670 | 668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 125,000 | 250,000 | 270,000 |
| Fluorescence Quantum Yield | 0.30[2] | ~0.27 | ~0.33 |
| Fluorescence Lifetime (ns) | 1.8 | ~1.0 | ~1.0 |
| Photostability | High | Moderate | High |
| Alternative For | Cy5.5, Alexa Fluor 680 | Alexa Fluor 647 | Cy5 |
Note: The performance of fluorescent dyes can be application-dependent. The data presented here is for the unconjugated dyes and may vary upon conjugation to oligonucleotides.
Experimental Protocols
Labeling of Amine-Modified Oligonucleotides with Atto 680 NHS Ester
This protocol describes the covalent attachment of this compound to an amine-modified oligonucleotide probe.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
0.2 M Carbonate-bicarbonate buffer (pH 8.5-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Purification column (e.g., gel filtration or HPLC)
Protocol:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in carbonate-bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the reactive this compound solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle shaking.
-
Purification: Purify the Atto 680-labeled oligonucleotide from the unreacted dye and any byproducts. Dual HPLC purification is recommended for high-purity probes. Gel filtration chromatography (e.g., Sephadex G-25) can also be used.
-
Quantification: Determine the concentration and degree of labeling (DOL) of the purified probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 680 nm (for Atto 680).
Fluorescence In Situ Hybridization (FISH) Protocol for Cultured Cells
This protocol provides a general procedure for performing FISH on adherent cultured cells using an Atto 680-labeled oligonucleotide probe. Optimization may be required for different cell types and target sequences.
Materials:
-
Atto 680-labeled oligonucleotide probe
-
Coverslips with cultured adherent cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Hybridization buffer (e.g., 4X SSC, 10% dextran (B179266) sulfate, 25-50% formamide)
-
Wash buffers (e.g., 2X SSC, 0.1% Tween-20; 0.4X SSC, 0.3% IGEPAL)
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining
-
Antifade mounting medium
-
Microscope slides
Protocol:
A. Cell Preparation
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
B. Hybridization
-
Pre-hybridization: Equilibrate the cells in hybridization buffer without the probe for 30-60 minutes at 37°C in a humidified chamber.
-
Probe Preparation: Dilute the Atto 680-labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).
-
Denaturation: Denature the probe solution by heating at 75-85°C for 5-10 minutes, then immediately place on ice.
-
Hybridization: Remove the pre-hybridization buffer from the coverslips and add the denatured probe solution. Incubate overnight at 37°C in a humidified chamber.
C. Washing and Counterstaining
-
Post-hybridization Washes:
-
Wash the coverslips twice with 2X SSC with 0.1% Tween-20 at 37°C for 15 minutes each.
-
Wash once with 0.4X SSC with 0.3% IGEPAL at 72°C for 2 minutes.
-
Wash once with 2X SSC at room temperature for 5 minutes.
-
-
Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the coverslips briefly with PBS.
D. Mounting and Imaging
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Atto 680.
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling amine-modified oligonucleotides with this compound.
Experimental Workflow for Fluorescence In Situ Hybridization (FISH)
Caption: A generalized workflow for performing FISH on cultured cells.
Logical Relationships in NHS Ester Coupling
Caption: Covalent bond formation between this compound and an amine-modified oligonucleotide.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of different fluorescent dye-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Atto 680 Labeled Proteins: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of proteins labeled with the fluorescent dye Atto 680. Proper purification is a critical step to remove unconjugated dye and ensure accurate downstream applications, such as fluorescence microscopy, flow cytometry, and in vivo imaging. This note details the most common purification method, Size Exclusion Chromatography (SEC), and discusses alternative techniques like Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC).
Introduction to Atto 680 Labeling and Purification
Atto 680 is a bright and photostable fluorescent dye commonly used for labeling proteins and other biomolecules. It is a zwitterionic dye that is electrically neutral after conjugation[1][2][3]. The most common chemistries for labeling proteins involve the use of Atto 680 NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues), or Atto 680 maleimide, which targets free sulfhydryl groups (e.g., cysteine residues).
Following the labeling reaction, it is imperative to remove any free, unconjugated Atto 680 dye. The presence of unbound dye can lead to high background signals, inaccurate quantification of labeling efficiency (dye-to-protein ratio), and potential artifacts in downstream experiments. The choice of purification method depends on the properties of the target protein, the scale of the purification, and the required final purity.
Key Purification Strategies
Several chromatography techniques can be employed to separate Atto 680 labeled proteins from free dye. The selection of the optimal method is crucial for achieving high purity and recovery of the final conjugate.
-
Size Exclusion Chromatography (SEC): This is the most widely recommended and utilized method for this application. It separates molecules based on their size (hydrodynamic radius). The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained longer in the porous beads of the chromatography resin[4][5].
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a specific pH. Since the charge of the protein may be altered upon labeling, and the free dye itself has a charge, IEX can be an effective separation method. However, the performance of IEX can be highly dependent on the specific protein and dye properties.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Proteins bind to the HIC resin at high salt concentrations and are eluted by decreasing the salt concentration. This technique can be useful as an orthogonal purification step to further enhance purity.
Quantitative Data Summary
| Purification Method | Principle of Separation | Typical Protein Recovery | Typical Purity | Key Advantages | Key Considerations |
| Size Exclusion Chromatography (SEC) | Size and Shape | >90% | High (>95%) | Robust, reliable, and widely applicable. Maintains protein activity. | Can lead to sample dilution. Limited resolution for proteins of similar size. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | 60-98% | 80% | High resolution and capacity. Can concentrate the sample. | Highly dependent on protein pI and buffer pH. Method development can be complex. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Variable | High | Can be used after IEX without buffer exchange. Good for aggregate removal. | Requires high salt concentrations, which may affect protein stability. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Variable | Very High (>98%) | High resolution and purity. | Often requires organic solvents and denaturing conditions, which can lead to loss of protein activity. |
Experimental Protocols
Protocol 1: Purification of Atto 680 Labeled Proteins using Size Exclusion Chromatography (SEC)
This protocol is the standard and most recommended method for removing free Atto 680 dye from a labeling reaction.
Materials:
-
Atto 680 labeled protein solution
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-10)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromatography system or manual setup
-
Fraction collector or collection tubes
-
Spectrophotometer
Methodology:
-
Column Preparation:
-
Select an SEC column with an appropriate fractionation range for your protein. For most proteins, a resin like Sephadex G-25 is suitable as it effectively separates proteins (>5 kDa) from small molecules like unbound dye.
-
Equilibrate the column with at least 2-3 column volumes of the desired elution buffer. This ensures the column is properly conditioned and the buffer composition is stable.
-
-
Sample Application:
-
Carefully load the Atto 680 labeling reaction mixture onto the top of the equilibrated SEC column. The sample volume should ideally be less than 5% of the total column volume to ensure optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions of a defined volume. The labeled protein, being larger, will travel through the column faster and elute in the earlier fractions. The smaller, unbound Atto 680 dye will elute later.
-
Visually monitor the separation. The first colored band to elute will be the Atto 680 labeled protein. A second, slower-moving colored band will be the free dye.
-
-
Analysis of Fractions:
-
Measure the absorbance of the collected fractions at 280 nm (for protein) and ~680 nm (for Atto 680 dye) using a spectrophotometer.
-
Pool the fractions containing the first absorbance peak at both wavelengths, which corresponds to the purified Atto 680 labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or dye-to-protein ratio, can be calculated from the absorbance measurements of the pooled, purified conjugate.
-
Protein Concentration (M) = [A₂₈₀ - (A₆₈₀ × CF₂₈₀)] / ε_protein
-
A₂₈₀ = Absorbance at 280 nm
-
A₆₈₀ = Absorbance at the absorption maximum of the dye (~680 nm)
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (for Atto 680, this is approximately 0.17)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Dye Concentration (M) = A₆₈₀ / ε_dye
-
ε_dye = Molar extinction coefficient of Atto 680 at ~680 nm (125,000 M⁻¹cm⁻¹)
-
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: Workflow for labeling and purifying Atto 680 proteins.
Caption: Comparison of purification methods for labeled proteins.
Concluding Remarks
The purification of Atto 680 labeled proteins is a critical step to ensure the quality and reliability of experimental data. Size Exclusion Chromatography is the most straightforward and commonly used method, offering high recovery and purity. For applications requiring even higher purity or for proteins that are difficult to separate by SEC alone, orthogonal techniques such as Ion-Exchange or Hydrophobic Interaction Chromatography can be employed as additional polishing steps. The choice of the optimal purification strategy should be guided by the specific characteristics of the protein of interest and the requirements of the downstream application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fluorescence Recovery after Photobleaching Investigation of Protein Transport and Exchange in Chromatographic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols: Calculating the Degree of Labeling for Atto 680 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins, antibodies, and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. Atto 680, a far-red fluorescent dye, offers excellent photostability and brightness, making it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3]
A critical quality control step in the preparation of these fluorescently labeled biomolecules is the determination of the Degree of Labeling (DOL). The DOL, also referred to as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein or biomolecule.[4][5] An optimal DOL is crucial for the success of subsequent experiments, as a low DOL can result in a weak signal, while an excessively high DOL may lead to fluorescence quenching and potentially alter the biological activity of the conjugated molecule. For antibodies, the ideal DOL typically falls between 2 and 10.
These application notes provide a detailed protocol for the accurate determination of the DOL for Atto 680 conjugates using a straightforward spectrophotometric method.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths—the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the Atto 680 dye (around 681 nm)—it is possible to determine the molar concentrations of both the protein and the dye.
A critical consideration is that Atto 680, like most organic dyes, also absorbs light at 280 nm. Therefore, the absorbance reading at 280 nm must be corrected to account for the dye's contribution. This is achieved by using a correction factor (CF₂₈₀) specific to Atto 680. Once the corrected protein absorbance is obtained, the molar concentrations of the protein and the dye can be calculated and their ratio, the DOL, determined.
Quantitative Data for Atto 680
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λₘₐₓ) | 681 nm | |
| Molar Extinction Coefficient at λₘₐₓ (εₘₐₓ) | 125,000 M⁻¹cm⁻¹ | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.17 |
Experimental Protocol
This protocol outlines the steps for determining the DOL of an Atto 680-protein conjugate.
Materials
-
Atto 680-protein conjugate solution
-
Purification buffer (e.g., PBS, pH 7.4)
-
UV-transparent quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Method
-
Purification of the Conjugate: It is imperative to remove all non-conjugated Atto 680 dye from the labeling reaction mixture. This can be achieved by methods such as dialysis or gel filtration chromatography. The conjugate should be exchanged into a suitable buffer, such as PBS.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to read absorbance in the UV-Vis range.
-
Use the purification buffer to blank the spectrophotometer.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Atto 680, which is 681 nm (Aₘₐₓ).
-
Note: If the absorbance reading at either wavelength is greater than 2.0, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.
-
-
Calculation of the Degree of Labeling (DOL):
The DOL is calculated using the following formula:
DOL = (Aₘₐₓ / εₘₐₓ) / ( (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / εₚᵣₒₜₑᵢₙ )
Where:
-
Aₘₐₓ: Absorbance of the conjugate at 681 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
εₘₐₓ: Molar extinction coefficient of Atto 680 (125,000 M⁻¹cm⁻¹).
-
εₚᵣₒₜₑᵢₙ: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is approximately 210,000 M⁻¹cm⁻¹).
-
CF₂₈₀: Correction factor for Atto 680 at 280 nm (0.17).
-
Example Calculation
Let's assume the following measurements for an Atto 680-IgG conjugate:
-
A₂₈₀ = 0.85
-
Aₘₐₓ = 0.50
-
εₚᵣₒₜₑᵢₙ (IgG) = 210,000 M⁻¹cm⁻¹
-
Calculate the molar concentration of the dye:
-
[Dye] = Aₘₐₓ / εₘₐₓ = 0.50 / 125,000 M⁻¹cm⁻¹ = 4.0 x 10⁻⁶ M
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) = 0.85 - (0.50 × 0.17) = 0.85 - 0.085 = 0.765
-
-
Calculate the molar concentration of the protein:
-
[Protein] = Corrected A₂₈₀ / εₚᵣₒₜₑᵢₙ = 0.765 / 210,000 M⁻¹cm⁻¹ ≈ 3.64 x 10⁻⁶ M
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein] = (4.0 x 10⁻⁶ M) / (3.64 x 10⁻⁶ M) ≈ 1.1
-
Visualized Workflows and Concepts
Experimental Workflow for DOL Calculation
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Conceptual Diagram of Absorbance Contributions
Caption: Relationship between measured absorbance and individual component contributions.
Conclusion
Accurately determining the Degree of Labeling for Atto 680 conjugates is a fundamental step for ensuring the quality and consistency of labeled biomolecules. The spectrophotometric method described provides a reliable and accessible approach for calculating the DOL. By adhering to this protocol and utilizing the specified parameters for Atto 680, researchers can confidently characterize their conjugates, leading to more reproducible and meaningful experimental outcomes in their research, diagnostic, and drug development endeavors.
References
Application Notes and Protocols for Atto 680 NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of buffers and the execution of labeling reactions using Atto 680 NHS ester. Atto 680 is a fluorescent dye widely used in life sciences for labeling proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and high-resolution imaging.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 680 reacts efficiently with primary amino groups (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4][5]
The success of the labeling reaction is critically dependent on the appropriate preparation of buffers and careful control of reaction conditions to maximize labeling efficiency while preserving the biological activity of the molecule of interest.
Key Reaction Parameters and Buffer Recommendations
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly pH-dependent.[3][6]
Optimal pH: The optimal pH for NHS ester labeling reactions is a compromise between ensuring the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester.[4]
-
At a pH below ~7.5, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[4][7]
-
At a pH above ~9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the yield of the conjugate.[4][7]
Therefore, the recommended pH range for efficient labeling is 8.3 to 8.5 .[3][6][7][8]
Recommended Buffers: Buffers free of primary amines are essential for NHS ester labeling reactions to avoid competition with the target molecule.[7][9]
| Buffer System | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 | A commonly recommended and effective buffer for NHS ester labeling.[3][6][10] |
| Sodium Phosphate | 0.1 M | 8.3-8.5 | An alternative to bicarbonate buffer, providing good buffering capacity in the optimal pH range.[3][6][9] |
| Borate | 0.1 M | 8.5 | Another suitable amine-free buffer for this reaction.[9][11] |
| HEPES | 0.1 M | 8.0-8.5 | Can be used, but ensure the pH is adjusted to the optimal range.[9] |
Buffers to Avoid: Buffers containing primary amines will compete with the target molecule for the NHS ester, leading to reduced labeling efficiency.[7][9]
| Buffer System | Reason for Avoidance |
| Tris (Tris-HCl) | Contains a primary amine that reacts with the NHS ester.[7][9] |
| Glycine | Contains a primary amine and will compete with the labeling reaction.[7][9] |
| Ammonium Salts | Contain primary amines and should be removed from the protein solution prior to labeling.[10][11] |
Note: Tris or glycine-containing buffers can be used to quench the labeling reaction after the desired incubation time.[5][9]
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: General workflow for protein labeling with this compound.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling a protein, such as an antibody, with this compound. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling (DoL).
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][6]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[4]
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)[10][12]
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10][13][14]
-
Vortex the solution to ensure the dye is fully dissolved.[13]
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvents and prepare the solution fresh.[1][5]
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A starting point for optimization is a molar excess of dye to protein between 5:1 and 20:1.[13] The optimal ratio will depend on the protein and the desired DoL.
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][10] Longer incubation times (e.g., overnight at 4°C) can also be used.[6]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25).[10][12]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
-
Determination of Degree of Labeling (DoL):
-
The DoL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 680 (~680 nm).
-
The DoL can be calculated using the following equation:
DoL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)
Where:
-
A_max is the absorbance at ~680 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Atto 680 at ~680 nm (125,000 M⁻¹cm⁻¹).[1]
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (for Atto 680, this is 0.17).[1]
-
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DoL) | Incorrect buffer pH or composition. | Ensure the use of an amine-free buffer at pH 8.3-8.5.[7][13] |
| Inactive (hydrolyzed) NHS ester. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use.[13] | |
| Low protein concentration. | Ensure the protein concentration is at least 2 mg/mL.[13] | |
| Insufficient dye-to-protein ratio. | Increase the molar ratio of dye to protein in the reaction.[13] | |
| Protein Precipitation | Excessive dye-to-protein ratio. | Decrease the molar ratio of dye to protein.[13] |
| High concentration of organic solvent. | Keep the volume of added DMSO or DMF to a minimum (typically <10% of the total reaction volume). | |
| Protein aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] |
By following these guidelines and protocols, researchers can achieve efficient and reproducible labeling of biomolecules with this compound for their specific applications.
References
- 1. atto-tec.com [atto-tec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. covachem.com [covachem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. fluidic.com [fluidic.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. spectra.arizona.edu [spectra.arizona.edu]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
Atto 680 NHS Ester: Application Notes and Protocols for Staining in Expandable Tissue Gels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Atto 680 NHS ester for fluorescently labeling proteins within expandable tissue gels, a key technique in super-resolution microscopy. Atto 680 is a robust, far-red fluorescent dye well-suited for expansion microscopy due to its high photostability, brightness, and compatibility with the chemical conditions of hydrogel polymerization and expansion.[1][2][3][4]
Introduction to this compound and Expansion Microscopy
Atto 680 is a rhodamine-based fluorescent dye with strong absorption and high fluorescence quantum yield.[1][4] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines, such as the lysine (B10760008) residues in proteins, forming a stable amide bond.[5][6][7] This makes it an excellent tool for pan-protein staining in biological samples.
Expansion microscopy (ExM) is a super-resolution imaging technique that achieves nanoscale resolution by physically expanding the sample, which is embedded in a swellable hydrogel.[8][9] This method allows for detailed visualization of cellular and tissue structures using conventional diffraction-limited microscopes.[10] The compatibility of the fluorescent label with the ExM workflow is critical for successful imaging. Atto dyes, including Atto 680, have been shown to be compatible with pre-expansion staining protocols, retaining significant fluorescence after the gelation and expansion process, unlike some cyanine-based dyes which can be degraded.[3][11]
Key Properties of Atto 680
A summary of the essential quantitative data for Atto 680 is presented below for easy reference.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 681 nm | [2][4] |
| Maximum Emission (λfl) | 698 nm | [2][4] |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (ηfl) | 30% | [2][4] |
| Fluorescence Lifetime (τfl) | 1.7 ns | [2][4] |
| Molecular Weight (NHS ester) | 828 g/mol | [2] |
Experimental Protocols
Two primary strategies can be employed for labeling with this compound in the context of expansion microscopy: pre-expansion staining of the biological sample before embedding it in the hydrogel, and post-expansion staining of the expanded hydrogel-sample composite.
Protocol 1: Pre-Expansion Pan-Protein Staining
This protocol is suitable for achieving a general stain of all proteins within a tissue sample before the expansion process.
Materials:
-
Fixed biological sample (e.g., tissue slice, cultured cells)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Expansion microscopy monomer solution (e.g., for proExM or U-ExM)
-
Gelation chamber
-
Digestion buffer (e.g., Proteinase K solution)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Staining Solution Preparation:
-
Labeling Reaction:
-
Incubate the sample in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) for 10-15 minutes to adjust the pH for optimal NHS ester reactivity.[12][13]
-
Dilute the this compound stock solution in the sodium bicarbonate buffer to a final working concentration (e.g., 10-100 µg/mL). The optimal concentration may need to be determined empirically.
-
Incubate the sample in the staining solution for 1-4 hours at room temperature, protected from light.[6]
-
-
Washing:
-
After incubation, wash the sample extensively with PBS to remove any unbound dye. Perform at least three washes of 15-30 minutes each.
-
-
Expansion Microscopy Procedure:
-
Proceed with the chosen expansion microscopy protocol (e.g., proExM, U-ExM). This typically involves:
-
Incubation with an anchoring agent (e.g., Acryloyl-X, SE).
-
Infiltration with the monomer solution.
-
Gelation (polymerization) of the hydrogel.
-
Digestion of the tissue to allow for isotropic expansion.
-
Expansion of the gel-sample composite by dialysis in deionized water.
-
-
Protocol 2: Post-Expansion Staining
This protocol is used when the tissue has already been expanded and allows for staining of the proteins within the expanded hydrogel matrix. This can be advantageous as it can improve antibody penetration and reduce steric hindrance.[3]
Materials:
-
Expanded tissue-hydrogel composite
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Expanded Gel Preparation:
-
Ensure the expanded gel has been washed thoroughly with PBS to remove any residual digestion buffer.
-
-
Staining Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous, amine-free DMSO or DMF as described in Protocol 1.
-
-
Labeling Reaction:
-
Equilibrate the expanded gel in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) for at least 30 minutes.
-
Prepare the staining solution by diluting the this compound stock solution in the sodium bicarbonate buffer. A lower concentration (e.g., 1-10 µg/mL) may be sufficient due to the increased volume of the expanded sample.
-
Incubate the expanded gel in the staining solution for 2-6 hours at room temperature, with gentle agitation and protected from light.
-
-
Washing:
-
Wash the stained gel extensively with PBS to remove unbound dye. Due to the size of the gel, several long washes (e.g., 1-2 hours each) may be necessary.
-
-
Imaging:
-
The expanded and stained gel is now ready for imaging on a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
-
Diagrams
Caption: Experimental workflows for pre- and post-expansion staining with this compound.
Caption: Reaction mechanism of this compound with primary amines on proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Staining Intensity | - Suboptimal pH of the labeling buffer. - Presence of amine-containing buffers (e.g., Tris). - Insufficient dye concentration or incubation time. - Dye degradation due to moisture. | - Ensure the pH of the sodium bicarbonate buffer is between 8.3 and 8.5.[12][13] - Thoroughly wash the sample with PBS to remove any interfering substances.[2] - Increase the concentration of this compound or extend the incubation period. - Always use anhydrous DMSO/DMF and allow the dye vial to warm to room temperature before opening.[4] |
| High Background Staining | - Incomplete removal of unbound dye. - Hydrolyzed dye precipitating on the sample. | - Increase the number and duration of washing steps after staining. - Prepare the dye solution immediately before use to minimize hydrolysis.[2] |
| Uneven Staining | - Inefficient permeabilization of the tissue. - Non-uniform infiltration of the staining solution. | - Ensure the permeabilization step is adequate for the tissue type and thickness. - Use gentle agitation during the staining incubation to ensure even distribution of the dye. |
| Loss of Fluorescence after Expansion | - Degradation of the fluorophore during polymerization. | - While Atto dyes are generally robust, ensure that the polymerization conditions (e.g., temperature, initiator/accelerator concentrations) are as recommended in the expansion microscopy protocol. Atto dyes are recommended over cyanine (B1664457) dyes for better fluorescence retention.[3][11] |
Conclusion
This compound is a highly effective fluorescent probe for pan-protein staining in expandable tissue gels. Its bright, photostable signal and compatibility with the chemical environment of expansion microscopy make it a valuable tool for super-resolution imaging of cellular and subcellular structures. By following the detailed protocols and troubleshooting guidelines provided, researchers can achieve high-quality, reproducible staining for their expansion microscopy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Q&A: Expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atto-tec.com [atto-tec.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. glenresearch.com [glenresearch.com]
- 7. biotium.com [biotium.com]
- 8. An Introduction to Expansion Microscopy [jacksonimmuno.com]
- 9. biotium.com [biotium.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. mbg.au.dk [mbg.au.dk]
- 12. atto-tec.com [atto-tec.com]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Atto 680 NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during labeling experiments with Atto 680 NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a reactive fluorescent dye used for labeling biomolecules, such as proteins and antibodies.[1][2] It belongs to a new generation of fluorescent labels characterized by strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amino groups (-NH2) on the target molecule to form a stable amide bond.[3][4] This makes it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5][6]
Q2: What is the optimal pH for labeling with this compound?
The optimal pH range for NHS ester coupling reactions is between 8.0 and 9.0.[3][4][7] A commonly recommended pH is 8.3.[3][7] At this pH, the primary amino groups on the protein are sufficiently deprotonated and reactive towards the NHS ester.[3][4][7] At a lower pH, the amino groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[2][3][7]
Q3: What buffers are recommended for the labeling reaction?
Amine-free buffers are essential for successful labeling with NHS esters.[1][4] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH.[1][3] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for the dye, leading to significantly lower labeling efficiency.[1][4]
Q4: How should this compound be stored?
This compound should be stored at -20°C, protected from light and moisture.[3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reactive NHS ester.[2]
Q5: How can I determine the efficiency of my labeling reaction?
The efficiency of a labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[8][9] The DOL can be determined using a UV/VIS spectrophotometer by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Atto 680 (~681 nm).[1][8]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency, resulting in a low Degree of Labeling (DOL), is a common issue. This guide provides a systematic approach to identify and resolve the potential causes.
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Ensure you are using an amine-free buffer such as 0.1 M sodium bicarbonate or PBS.[1] Avoid buffers containing Tris or glycine.[4] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[1] |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is between 8.0 and 9.0, with 8.3 being a good starting point.[3][7] Use a calibrated pH meter for accurate measurement. |
| Hydrolyzed this compound | Always allow the dye vial to warm to room temperature before opening to prevent moisture contamination.[2] Prepare the dye solution in anhydrous, amine-free DMSO or DMF immediately before use.[1][2] Avoid using old dye stock solutions. |
| Insufficient Dye-to-Protein Molar Ratio | The optimal molar ratio of dye to protein can vary.[1] For initial experiments, a 2-fold molar excess of this compound to the protein is a good starting point.[1] If the DOL is low, you may need to increase this ratio. It is recommended to perform small-scale experiments with varying ratios to determine the optimal condition for your specific protein.[9] |
| Low Protein Concentration | Low protein concentrations can lead to reduced labeling efficiency due to the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1] |
| Short Incubation Time | While many NHS ester reactions are complete within an hour, the optimal time can vary. For this compound, an incubation time of 30 to 60 minutes at room temperature is generally recommended.[1] If labeling is still low, you can try extending the incubation time. |
| Presence of Competing Nucleophiles | Ensure your protein solution is free of other nucleophilic substances besides the target primary amines. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) for purification[1]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2 mg/mL or higher.[1] If necessary, perform a buffer exchange.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[1]
-
Perform the Labeling Reaction: Add a 2-fold molar excess of the dissolved this compound to the protein solution.[1] Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[1]
-
Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[1] The first colored band to elute will be the labeled protein.
Protocol 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified Atto 680-labeled protein
-
UV/VIS Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength for Atto 680, which is approximately 681 nm (Amax).[1]
-
-
Calculate the Molar Concentration of the Protein:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~681 nm.
-
CF is the correction factor for the absorbance of Atto 680 at 280 nm (CF280 = 0.17).[1]
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Atto 680 at 681 nm (εmax = 1.25 x 10⁵ M⁻¹cm⁻¹).[1]
-
-
An ideal DOL is typically between 0.5 and 1 for many applications to avoid under-labeling or over-labeling, which can affect protein function.[8]
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for low labeling efficiency with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atto-tec.com [atto-tec.com]
- 3. atto-tec.com [atto-tec.com]
- 4. atto-tec.com [atto-tec.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Protein Aggregation During Atto 680 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with Atto 680.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Atto 680 labeling?
Protein aggregation during labeling with Atto 680 is a multifaceted issue that can stem from several factors:
-
Increased Hydrophobicity: Atto 680, like many fluorescent dyes, possesses a hydrophobic character. Covalent attachment of multiple dye molecules to the protein surface can increase the overall hydrophobicity, leading to self-association and aggregation to minimize contact with the aqueous buffer.
-
Alteration of Surface Charge: The NHS ester of Atto 680 reacts with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues. This reaction neutralizes a positive charge, which can alter the protein's isoelectric point (pI) and reduce the electrostatic repulsion between protein molecules, thereby promoting aggregation.
-
High Dye-to-Protein Ratio: Over-labeling a protein with too many dye molecules can significantly alter its surface properties, leading to conformational changes and an increased propensity to aggregate.[1]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing agents in the labeling buffer can compromise protein stability and lead to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Presence of Organic Solvents: The dye is often dissolved in an organic solvent like DMSO, which can denature the protein if the final concentration in the reaction mixture is too high.
Q2: How does the choice of Atto 680 reactive chemistry (e.g., NHS ester vs. Maleimide) affect aggregation?
The choice of reactive chemistry targets different amino acid residues and can influence aggregation differently:
-
Atto 680 NHS ester reacts with primary amines (lysines and the N-terminus). As lysine residues are often distributed across the protein surface, labeling can lead to a more global change in surface properties.
-
Atto 680 Maleimide reacts with free sulfhydryl groups (cysteines). If the protein has a limited number of accessible cysteines, labeling may be more localized. However, the steps required to ensure cysteines are reduced and available for labeling can sometimes impact protein stability.
Q3: What is the ideal protein concentration for Atto 680 labeling?
While a higher protein concentration can increase the labeling reaction rate, it also increases the risk of aggregation. A general recommendation is to start with a protein concentration in the range of 1-5 mg/mL.[2][3] If your protein is prone to aggregation, starting at the lower end of this range (1-2 mg/mL) is advisable.
Q4: Can the dye-to-protein molar ratio influence aggregation?
Absolutely. A high dye-to-protein ratio is a common cause of aggregation. It is crucial to optimize this ratio to achieve the desired degree of labeling (DOL) without compromising protein stability. For many proteins, a starting molar excess of 3- to 10-fold of dye to protein is recommended. However, this should be empirically determined for each specific protein.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Strategy |
| High Dye-to-Protein Ratio | Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio. |
| High Protein Concentration | Lower the protein concentration to 1-2 mg/mL. If a higher final concentration is needed, label at a lower concentration and then carefully concentrate the labeled protein. |
| Suboptimal Buffer pH | Ensure the labeling buffer pH is optimal for both the reaction and protein stability. For this compound, a pH of 8.0-9.0 is recommended for the reaction, with pH 8.3 being a good compromise. However, if your protein is unstable at this pH, a lower pH may be necessary, which will require a longer reaction time. |
| Inappropriate Ionic Strength | For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., 150 mM NaCl) to mitigate electrostatic interactions. |
| Presence of Organic Solvent | Minimize the volume of organic solvent (e.g., DMSO) used to dissolve the dye. Ensure the final concentration in the reaction mixture is low (typically <5%). |
Issue 2: The labeled protein appears soluble but shows poor performance in downstream applications (e.g., loss of activity, non-specific binding).
This may be due to the presence of soluble aggregates.
| Potential Cause | Troubleshooting Strategy |
| Formation of Soluble Aggregates | Analyze the labeled protein using size exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect soluble aggregates. |
| Suboptimal Buffer Composition | Screen different buffer components and excipients to find a formulation that maintains the protein in its monomeric state. |
| Over-labeling | Reduce the dye-to-protein ratio to achieve a lower degree of labeling (DOL). A DOL of 2-4 is often a good target for antibodies. |
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider for preventing protein aggregation during Atto 680 labeling.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Balances reaction efficiency with the risk of aggregation. |
| This compound:Protein Molar Ratio | 3:1 to 10:1 | A starting point for optimization to avoid over-labeling. |
| Labeling Buffer pH (NHS Ester) | 8.0 - 9.0 (optimal 8.3) | Facilitates the reaction with primary amines while minimizing dye hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down aggregation but may require longer incubation times. |
| Reaction Time | 30 - 60 minutes | A typical starting point; may need optimization based on other parameters. |
| Final DMSO Concentration | < 5% (v/v) | Minimizes potential protein denaturation by the organic solvent. |
Experimental Protocol: this compound Labeling with Aggregation Prevention
This protocol provides a general guideline for labeling a protein with this compound while incorporating steps to minimize aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous, amine-free DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with stabilizing excipients)
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it against PBS.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Adjust the protein solution to pH 8.3 by adding the Labeling Buffer.
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring. A 3- to 10-fold molar excess of dye is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. For proteins prone to aggregation, consider performing the incubation at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.
-
Collect the first colored fraction, which contains the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~680 nm.
-
Analyze the labeled protein for aggregation using SEC or DLS.
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C in a storage buffer containing cryoprotectants (e.g., glycerol) for long-term storage.
-
Visualization of the Workflow
Caption: Workflow for Atto 680 labeling with integrated troubleshooting for aggregation.
References
Optimizing dye-to-protein ratio for Atto 680 NHS ester
Welcome to the Technical Support Center for optimizing your protein conjugation experiments with Atto 680 NHS ester. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to help you achieve the optimal dye-to-protein ratio for your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on a protein (such as the N-terminus and lysine (B10760008) side chains) is between 8.0 and 9.0.[1][2][3] A pH of 8.3 is often recommended as an effective compromise, ensuring that the primary amines are sufficiently unprotonated and reactive while minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[1][2]
Q2: Which buffers are compatible with the this compound reaction?
It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for the dye, significantly reducing labeling efficiency.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all compatible with NHS ester chemistry.
-
Buffer Preparation: A common labeling buffer is prepared by mixing PBS (pH 7.4) with 0.2 M sodium bicarbonate (pH 9.0) to achieve a final reaction pH of 8.3.
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the conjugation.
Q3: How should I prepare and store the this compound stock solution?
This compound is sensitive to moisture and should be stored desiccated at -20°C. Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive ester.
For labeling, prepare the dye stock solution immediately before use by dissolving it in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Stock solutions are not recommended for long-term storage as their reactivity can decrease over time due to trace amounts of water in the solvent.
Q4: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or dye-to-protein ratio, is determined using absorption spectroscopy after removing all unbound dye.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 680, which is approximately 681 nm (Aₘₐₓ).
-
Calculate Protein Concentration: First, correct the A₂₈₀ reading for the dye's contribution. The protein concentration can then be calculated using the Lambert-Beer law.
-
A_prot = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
C_prot (M) = A_prot / ε_prot
-
-
Calculate Dye Concentration:
-
C_dye (M) = Aₘₐₓ / ε_dye
-
-
Calculate DOL:
-
DOL = C_dye / C_prot
-
A simplified formula combines these steps: DOL = (Aₘₐₓ × ε_prot) / ((A₂₈₀ - Aₘₐₓ × CF₂₈₀) × ε_dye)
Relevant spectrophotometric constants are provided in the data tables below.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins like antibodies. Optimization of the dye/protein molar ratio may be required.
1. Protein and Buffer Preparation:
-
Dissolve 1-5 mg of the protein in 1 mL of labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein concentration should ideally be at least 2 mg/mL to favor the conjugation reaction over hydrolysis.
-
Ensure the protein solution is free from amine-containing substances. If necessary, perform buffer exchange into a compatible buffer like PBS.
2. This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 1-2 mg/mL stock solution by dissolving the dye in anhydrous, amine-free DMSO or DMF immediately before use.
3. Labeling Reaction:
-
Start with a dye-to-protein molar excess of 2-fold to 5-fold. For a standard IgG antibody (~150 kDa), this is a good starting point.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
4. Conjugate Purification:
-
Remove the unreacted, hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS (pH 7.4).
-
Apply the reaction mixture to the column and elute with the same buffer. The first colored band to elute is the dye-protein conjugate.
5. Characterization and Storage:
-
Determine the Degree of Labeling (DOL) using the spectrophotometric method described in the FAQ.
-
Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, add a preservative like sodium azide (B81097) or store in aliquots at -20°C. Protect from light.
Data Presentation
Table 1: Recommended Molar Ratios for Initial Optimization
| Protein Type | Molecular Weight (Approx.) | Recommended Starting Molar Excess (Dye:Protein) | Target DOL |
| IgG Antibody | 150 kDa | 2:1 to 5:1 | 2 - 4 |
| Other Proteins | Varies | 5:1 to 20:1 | Varies |
Note: The optimal ratio is empirical and should be determined through pilot experiments.
Table 2: Spectrophotometric Data for Atto 680
| Parameter | Value | Reference |
| Molar Extinction Coefficient (εₘₐₓ) | 125,000 M⁻¹cm⁻¹ | |
| Absorbance Maximum (λₘₐₓ) | ~681 nm | |
| Correction Factor (CF₂₈₀) | 0.17 |
Note: For an accurate DOL calculation, you will also need the molar extinction coefficient of your specific protein at 280 nm (ε_prot).
Troubleshooting Guide
Problem: Low Degree of Labeling (DOL)
| Possible Cause | Recommended Solution |
| Hydrolyzed NHS Ester | The NHS ester is highly sensitive to moisture. Always allow the reagent vial to reach room temperature before opening. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect Reaction pH | The reaction is pH-dependent. At a low pH, primary amines are protonated and less reactive. Verify that the reaction buffer pH is within the optimal range of 8.0-9.0. |
| Presence of Competing Amines | Buffers like Tris or glycine contain primary amines that compete with the protein for the dye. Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before labeling. |
| Low Protein Concentration | The rate of dye hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration to >2 mg/mL. |
| Suboptimal Dye:Protein Ratio | The initial molar ratio may be too low. Perform a titration experiment with increasing molar ratios (e.g., 2:1, 5:1, 10:1) to find the optimal condition. |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High Degree of Labeling (Over-labeling) | Excessive labeling can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation. Reduce the dye-to-protein molar ratio in the reaction. |
| High Concentration of Organic Solvent | Adding a large volume of dye dissolved in DMSO/DMF can denature the protein. Keep the volume of the added dye stock solution below 10% of the total reaction volume. |
| Inherent Protein Instability | The protein may be unstable under the required buffer conditions (e.g., pH 8.3). Ensure the protein is stable and soluble in the labeling buffer before adding the dye. |
Visualizations
Caption: Workflow for this compound protein conjugation.
Caption: Troubleshooting decision tree for Atto 680 labeling.
References
Navigating the Nuances of pH in Atto 680 NHS Ester Conjugations: A Technical Guide
Heidelberg, Germany - For researchers, scientists, and drug development professionals leveraging the fluorescent properties of Atto 680, achieving optimal conjugation efficiency is paramount. A critical, yet often overlooked, factor governing the success of these experiments is the pH of the reaction environment. This technical support center provides a comprehensive guide to understanding and troubleshooting the effects of pH on Atto 680 N-hydroxysuccinimide (NHS) ester conjugation reactions.
The chemical reaction between an NHS ester and a primary amine, the cornerstone of most protein and antibody labeling, is a delicate balance. The pH of the buffer solution directly influences both the reactivity of the target amine groups on the biomolecule and the stability of the Atto 680 NHS ester itself. An optimal pH ensures a high yield of covalently labeled, functional conjugates, while a suboptimal pH can lead to significantly reduced efficiency or even complete failure of the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein/antibody?
A1: The optimal pH for NHS ester conjugations is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester. For this compound, a pH range of 8.0 to 9.0 is generally recommended, with a starting pH of 8.3 often providing a good balance.[1][2][3][4][5]
Q2: Why is pH so critical for this reaction?
A2: The reaction relies on the nucleophilic attack of a primary amine (e.g., from a lysine (B10760008) residue on a protein) on the NHS ester. For the amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). At acidic or neutral pH, the amine is predominantly in its protonated, unreactive form (-NH3+). As the pH increases, more of the amine groups become deprotonated and available for reaction. However, at higher pH, the rate of a competing reaction, the hydrolysis of the NHS ester by water, also increases significantly. This hydrolysis inactivates the dye, making it unable to conjugate to your target molecule.
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the this compound. Recommended amine-free buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. If your protein is in an incompatible buffer, a buffer exchange step is necessary prior to conjugation.
Q4: How quickly does the this compound hydrolyze at different pH values?
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no conjugation efficiency | Suboptimal pH: The reaction buffer pH is too low, leading to protonated, unreactive amines. | Verify the pH of your reaction buffer and adjust it to the optimal range of 8.0-9.0. A pH of 8.3 is a recommended starting point. |
| NHS ester hydrolysis: The reaction buffer pH is too high, causing rapid hydrolysis of the this compound. | Lower the pH to within the 8.0-9.0 range. Prepare the dye solution immediately before adding it to your protein solution. | |
| Incompatible buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or HEPES. | |
| Inconsistent conjugation results | pH drift during reaction: The hydrolysis of the NHS ester can lead to a slight acidification of the reaction mixture over time, especially in large-scale reactions. | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the incubation period for large-scale conjugations. |
| Precipitation of protein during conjugation | Change in protein solubility: The addition of the dye and the change in pH might affect the stability of your protein. | Ensure the chosen buffer is optimal for your protein's stability. Consider performing the reaction at 4°C, which can sometimes help maintain protein integrity, although the reaction rate will be slower. |
Data Summary: pH Effect on NHS Ester Conjugation
The following tables summarize the relationship between pH and the key factors influencing NHS ester conjugation efficiency.
Table 1: pH Effect on Amine Reactivity and NHS Ester Hydrolysis
| pH | Primary Amine State | Reactivity with NHS Ester | NHS Ester Hydrolysis Rate |
| < 7.0 | Mostly Protonated (-NH3+) | Very Low | Low |
| 7.0 - 8.0 | Partially Deprotonated | Moderate | Moderate |
| 8.0 - 9.0 | Largely Deprotonated (-NH2) | High (Optimal) | Increased but manageable |
| > 9.0 | Mostly Deprotonated (-NH2) | High | Very High (Leads to low yield) |
Table 2: Half-life of a Typical NHS Ester in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: These are general values for NHS esters; the exact half-life can vary depending on the specific molecule.
Experimental Protocol: pH Optimization for this compound Conjugation
This protocol provides a framework for determining the optimal pH for your specific protein or antibody.
1. Materials:
- This compound
- Your protein/antibody in an amine-free buffer
- Reaction buffers: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate at pH 7.5, 8.0, 8.3, 8.5, and 9.0.
- Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)
2. Procedure:
- Buffer Exchange: Ensure your protein is in an amine-free buffer. If necessary, perform dialysis or use a desalting column to exchange the buffer.
- Prepare Protein Solutions: Aliquot your protein into separate tubes for each pH condition to be tested.
- Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Initiate Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to each protein solution. Gently mix immediately.
- Incubation: Incubate the reactions for 1 hour at room temperature or for 2 hours at 4°C.
- Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
- Analysis: Determine the degree of labeling (DOL) for each pH condition by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~680 nm (for the Atto 680 dye). The optimal pH will be the one that gives the desired DOL without causing protein aggregation or loss of function.
Visualizing the pH-Dependent Reaction Pathways
The interplay between pH, amine reactivity, and NHS ester stability is a critical concept to grasp for successful conjugation. The following diagram illustrates these relationships.
Caption: pH-dependent pathways in NHS ester conjugation.
By carefully controlling the pH of the reaction environment, researchers can significantly enhance the efficiency and reproducibility of their this compound conjugations, leading to higher quality fluorescently labeled biomolecules for their downstream applications.
References
Technical Support Center: ATTO 680 NHS Ester Conjugation and Purification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with ATTO 680 NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully removing unconjugated dye from your samples and ensuring the quality of your conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound from my sample?
It is essential to remove any free or hydrolyzed this compound after a labeling reaction for several reasons.[1][2] Firstly, unbound dye can lead to high background noise and reduced sensitivity in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Secondly, its presence will interfere with the accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio.[3]
Q2: What are the most common methods for removing free this compound?
The most widely used techniques for purifying your labeled protein or antibody from unconjugated dye are based on size differences. These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly recommended method that separates molecules based on their size. The larger conjugated antibody will pass through the column more quickly than the smaller, unbound dye molecules.
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size. The larger conjugate is retained within the dialysis tubing or cassette, while the smaller, free dye diffuses out into a larger volume of buffer.
-
Spin Columns: These are a rapid alternative to gravity-flow chromatography, utilizing centrifugation to pass the sample through a size-exclusion resin.
Q3: Which purification method should I choose?
The choice of purification method depends on factors such as sample volume, protein concentration, and the desired level of purity. The table below provides a comparison to help you decide.
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation by size | High resolution and efficiency. | Can lead to sample dilution. | Achieving high purity of the conjugate. |
| Dialysis | Selective diffusion through a semi-permeable membrane | Simple to perform; good for buffer exchange. | Time-consuming; can result in significant sample dilution. | Buffer exchange and removal of small molecules from larger sample volumes. |
| Spin Columns | Centrifugation-based size exclusion | Fast and easy to use; minimal sample dilution. | May have lower resolution than gravity-flow SEC; potential for protein loss. | Rapid cleanup of small sample volumes. |
Q4: What is the optimal pH for the labeling reaction with this compound?
The optimal pH for reacting NHS esters with primary amines on proteins is between 8.0 and 9.0, with a pH of 8.3 being a good compromise. In this pH range, the primary amine groups are sufficiently unprotonated and reactive. A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unconjugated this compound using a gravity-flow SEC column, such as one packed with Sephadex G-25.
Materials:
-
Labeled protein sample
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation: Prepare the Sephadex G-25 column according to the manufacturer's instructions. The column dimensions will depend on the sample volume. For example, a column with a 1-2 cm diameter and a length of 10-20 cm is often recommended.
-
Equilibration: Equilibrate the column with 3-5 column volumes of the elution buffer.
-
Sample Loading: Carefully load the sample onto the top of the column bed.
-
Elution: Begin eluting the sample with the elution buffer. The labeled protein, being larger, will travel faster through the column.
-
Fraction Collection: Collect fractions and monitor the elution of the conjugate and the free dye. The first colored, fluorescent band to elute will be your purified conjugate. A second, slower-moving colored band corresponds to the unbound, hydrolyzed dye.
-
Pooling and Storage: Pool the fractions containing the purified conjugate. For storage, it is recommended to keep the conjugate under the same conditions as the unlabeled protein, often at 4°C or frozen at -20°C in aliquots, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the protein for reaction with the NHS ester. | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate buffer before labeling. |
| Hydrolyzed NHS Ester: The this compound is sensitive to moisture and can hydrolyze, becoming non-reactive. | Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. | |
| Incorrect pH: The reaction pH is outside the optimal range of 8.0-9.0. | Verify the pH of your reaction buffer and adjust if necessary. | |
| Precipitation of the Conjugate | High Degree of Labeling: Over-labeling can lead to aggregation and precipitation, especially with hydrophobic dyes. | Optimize the molar ratio of dye to protein in the labeling reaction. |
| Low Protein Concentration: A low protein concentration can sometimes lead to less efficient labeling and potential stability issues. | It is recommended to use a protein concentration of at least 2 mg/mL. | |
| Poor Separation of Conjugate and Free Dye | Inappropriate Column Size: The column may be too short for effective separation, especially with hydrophilic dyes. | For very hydrophilic dyes, a longer column (e.g., 30 cm) may be necessary to achieve good separation. |
| Sample Overload: Too much sample volume was applied to the column. | Ensure the sample volume does not exceed the column's recommended capacity. |
Visual Experimental Workflows
Caption: General experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting High Background Fluorescence with Atto 680 NHS Ester Staining
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using Atto 680 NHS ester for staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background fluorescence with this compound staining?
High background fluorescence in immunofluorescence or other staining techniques using this compound can obscure specific signals and lead to inaccurate results. The primary causes can be categorized as follows:
-
Non-specific Binding of the Antibody/Protein: The primary or secondary antibody, or the protein labeled with the this compound, may bind non-specifically to cellular components or the substrate.
-
Suboptimal Staining Conditions: Factors such as improper antibody dilution, inappropriate buffer composition (e.g., pH), or the presence of interfering substances can contribute to high background.
-
Issues with the Fluorescent Dye: The this compound itself might not be fully reacted or may have hydrolyzed, leading to unbound dye contributing to the background. Dye aggregation can also be a cause.
-
Inadequate Washing Steps: Insufficient or improper washing after the staining incubation steps is a frequent cause of high background, as it fails to remove unbound antibodies or dye molecules.
-
Autofluorescence: The biological sample itself may exhibit natural fluorescence in the same spectral range as Atto 680, contributing to the overall background signal.
Q2: How can I reduce non-specific binding of my Atto 680-labeled antibody?
Non-specific binding is a major contributor to high background. Here are several strategies to mitigate this issue:
-
Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites before applying the primary antibody. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercially available blocking solutions.
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. Using too high a concentration increases the likelihood of non-specific binding. Perform a titration experiment to determine the optimal dilution.
-
Inclusion of Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 (typically 0.05% to 0.1%), to your antibody incubation and wash buffers can help reduce non-specific interactions.
-
Cross-adsorbed Secondary Antibodies: If using a secondary antibody, ensure it is cross-adsorbed against the species of your sample to minimize off-target binding.
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
Q3: What are the optimal buffer conditions for staining with this compound-labeled proteins?
The buffer composition plays a critical role in the success of your staining experiment. Here are some key considerations:
-
pH: NHS esters react with primary amines (e.g., on lysine (B10760008) residues) most efficiently at a slightly alkaline pH, typically between 7.2 and 8.5. However, for the staining step with an already labeled protein, maintaining a physiological pH of around 7.4 is generally recommended to preserve protein structure and function.
-
Amine-Containing Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target proteins for reaction with the NHS ester, leading to quenching of the dye. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.
-
Purity: Ensure all buffer components are of high purity and are freshly prepared to avoid contamination that could contribute to background fluorescence.
Table 1: Recommended Buffer Compositions
| Buffer Component | Recommended Concentration/pH | Rationale |
| PBS (Phosphate-Buffered Saline) | 1X (pH 7.4) | Physiologically compatible, free of primary amines. |
| HEPES | 10-100 mM (pH 7.2-7.6) | Good buffering capacity, amine-free. |
| BSA (Bovine Serum Albumin) | 1-5% (w/v) in wash/incubation | Acts as a blocking agent to reduce non-specific binding. |
| Tween-20 | 0.05-0.1% (v/v) in wash/incubation | Non-ionic detergent that reduces hydrophobic interactions. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with an Atto 680-Labeled Antibody
This protocol provides a general workflow for immunofluorescence staining of cells.
-
Cell Preparation:
-
Grow cells on sterile coverslips or in imaging-compatible plates.
-
Wash the cells twice with 1X PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular antigens.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the Atto 680-labeled primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with 1X PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with excitation and emission filters suitable for Atto 680 (Excitation max: 680 nm, Emission max: 698 nm).
-
Staining Workflow Diagram
Caption: A typical workflow for immunofluorescence staining.
Protocol 2: Labeling a Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.2-8.5.
-
-
Dye Preparation:
-
Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A molar ratio of dye to protein between 5:1 and 10:1 is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 680 nm (for the Atto 680 dye).
-
NHS Ester Reaction Pathway
Caption: The reaction of an NHS ester with a primary amine.
Technical Support Center: Labeling in Amine-Containing Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), on labeling experiments, particularly those involving N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: Why is Tris buffer incompatible with NHS-ester labeling chemistry?
A1: Tris buffer contains a primary amine group in its chemical structure. NHS esters are designed to react with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2][3][4] When Tris is present in the reaction mixture, its primary amine competes with the target amines on the protein, leading to a significant reduction in labeling efficiency.[2][4] Essentially, the NHS ester will react with both the buffer and the protein, consuming the labeling reagent and yielding poorly labeled target molecules.[4]
Q2: What are the recommended alternative buffers for NHS-ester labeling?
A2: For successful labeling reactions with amine-reactive dyes or crosslinkers, it is crucial to use a buffer that is free of primary amines.[3][5] Recommended buffers include:
The optimal pH for NHS-ester reactions is typically between 7.2 and 8.5.[5] A slightly basic pH (e.g., 8.3-8.5) is often considered optimal as it deprotonates the primary amines on the protein, making them more nucleophilic, while managing the rate of NHS-ester hydrolysis.[1]
Q3: Can Tris buffer ever be used in a labeling experiment?
A3: Yes, but only to stop (quench) the reaction. After the desired incubation time for labeling is complete, a small amount of a concentrated Tris buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to the reaction.[5][6] The high concentration of primary amines in the Tris buffer will quickly react with and consume any remaining unreacted NHS esters, effectively terminating the labeling process.[6]
Q4: My antibody or protein is supplied in a Tris-based buffer. What should I do before labeling?
A4: If your protein of interest is in a Tris or other amine-containing buffer, you must perform a buffer exchange to move it into a suitable amine-free buffer before starting the labeling reaction.[3] Common and effective methods for buffer exchange include dialysis and the use of desalting spin columns.[3] Detailed protocols for these methods are provided below.
Q5: Besides Tris, are there other common buffer additives I should be concerned about?
A5: Yes. Other substances containing primary amines, such as glycine (B1666218) and ammonium (B1175870) ions, will also interfere with NHS-ester chemistry.[2][6] Additionally, stabilizing proteins like Bovine Serum Albumin (BSA) should be removed, as they also contain primary amines and will be labeled alongside your target protein, reducing the specific labeling of your molecule of interest.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments when amine-containing buffers may be a factor.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Buffer Interference: The protein sample was in a buffer containing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.5) before labeling. Use a desalting spin column for rapid exchange or dialysis for larger volumes. |
| Incorrect pH: The reaction buffer pH was too low (<7.0), protonating the target amines and rendering them unreactive. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly prepared buffer and verify the pH. | |
| Inconsistent Labeling Results | Incomplete Buffer Exchange: Residual Tris or other interfering substances remain in the protein sample after an inadequate buffer exchange. | Increase the efficiency of the buffer exchange. For spin columns, perform multiple wash steps. For dialysis, use a large volume of dialysis buffer and perform at least two buffer changes.[7] |
| High Background Signal | Non-specific Binding: While not directly a buffer issue, ensuring a clean, well-labeled antibody is crucial. | After labeling and quenching (e.g., with Tris), purify the conjugate from excess, unreacted label using a desalting column or dialysis to remove small molecules that could contribute to background.[3] |
Data Presentation
While direct comparative studies are limited, the consensus in the literature is that the presence of primary amine buffers like Tris significantly inhibits NHS-ester labeling reactions. The primary amine of Tris acts as a competitive inhibitor for the labeling reagent. One study noted that while Tris has a primary amine, its affinity for activated esters is considered low, though it is still not recommended for use as the primary reaction buffer.[1] Another publication presented data for a different reaction (Bamford-Stevens) where conversion in Tris buffer at pH 7.4 was only 3%, compared to 82% in PBS at the same pH, illustrating the potential for significant buffer-dependent effects.[7]
The table below provides a hypothetical representation of the expected impact of Tris concentration on labeling efficiency, based on the established chemical principles.
| Buffer Condition | Tris Concentration | Expected Relative Labeling Efficiency | Rationale |
| Amine-Free Buffer (e.g., PBS) | 0 mM | 100% | Optimal condition with no competing primary amines. |
| Low Tris Contamination | 1-10 mM | 50-80% | Minor competition from Tris, leading to a noticeable decrease in efficiency. |
| Standard Tris Buffer | 25-50 mM | < 20% | Significant competition from the high concentration of Tris amines drastically reduces labeling of the target protein. |
Note: This table is illustrative, based on the principle of competitive reaction. Actual quantitative results may vary depending on the specific protein, label, and reaction conditions.
Experimental Protocols
Protocol 1: Buffer Exchange Using a Spin Desalting Column
This method is ideal for rapid buffer exchange of small sample volumes (typically < 0.5 mL).
Materials:
-
Spin Desalting Column (choose appropriate molecular weight cut-off, e.g., 7K or 10K)
-
Microcentrifuge
-
Amine-free labeling buffer (e.g., PBS, pH 7.4)
-
Collection tubes (1.5 mL)
Methodology:
-
Prepare the Column: Invert the spin column sharply several times to resuspend the resin. Remove the bottom closure and loosen the cap.
-
Place the column into a 1.5 mL collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.
-
Equilibrate the Column: Add 300-400 µL of the desired amine-free labeling buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through from the collection tube.
-
Repeat the equilibration (steps 3-4) at least two more times to ensure complete removal of the original buffer.
-
Process Sample: Place the equilibrated spin column into a new, clean 1.5 mL collection tube.
-
Slowly apply your protein sample to the center of the compacted resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the buffer-exchanged protein sample in the collection tube. The sample is now in an amine-free buffer and ready for labeling.
Protocol 2: Buffer Exchange via Dialysis
This method is suitable for larger sample volumes and is very effective at removing small molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large beaker (e.g., 1-2 L)
-
Stir plate and stir bar
-
Amine-free dialysis buffer (dialysate), e.g., PBS, pH 7.4
Methodology:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.
-
Load Sample: Load your protein sample into the dialysis tubing/cassette, ensuring to clamp both ends securely (for tubing) or seal the cassette.
-
Perform Dialysis: Submerge the sealed sample in a beaker containing a large volume of the amine-free dialysate (at least 200-500 times the sample volume).[7]
-
Place the beaker on a stir plate and stir the buffer gently at 4°C or room temperature for 1-2 hours.[7]
-
Change Buffer: Discard the dialysate and replace it with an equal volume of fresh, cold dialysate. Continue stirring for another 1-2 hours.
-
Final Exchange: Perform a third buffer change and allow the dialysis to proceed overnight at 4°C.[7]
-
Recover Sample: Carefully remove the tubing/cassette from the buffer. Open it and gently pipette the protein sample into a clean tube. The sample is now ready for your labeling reaction.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the impact of amine-containing buffers on labeling experiments.
Caption: Chemical competition between target protein amines and Tris buffer amines for the NHS ester.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Experimental workflow for labeling a protein initially stored in Tris buffer.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bidmc.org [bidmc.org]
- 3. setabiomedicals.com [setabiomedicals.com]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. researchgate.net [researchgate.net]
Improving the stability of Atto 680 labeled conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their Atto 680 labeled conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general characteristics and stability of the Atto 680 dye?
Atto 680 is a far-red fluorescent dye known for its strong absorption, high fluorescence quantum yield, and good water solubility.[1][2] It possesses excellent thermal and photostability.[3][4][5] Atto 680 is a zwitterionic dye, meaning it has a net electrical charge of zero after coupling to a substrate, which helps minimize non-specific binding. However, it is a strong electron acceptor, and its fluorescence can be efficiently quenched by electron donors such as guanine (B1146940) and tryptophan.
Q2: How should I store my lyophilized Atto 680 dye and its reactive forms (NHS ester, maleimide)?
Lyophilized Atto 680 products should be stored at -20°C, protected from light and moisture. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. When stored correctly, these products are stable for at least three years.
Q3: What is the recommended way to store Atto 680 labeled conjugates in solution?
For short-term storage (up to several months), conjugates can be stored in solution at 4°C. The addition of a preservative like sodium azide (B81097) (2 mM final concentration) is recommended. For long-term storage, it is best to divide the conjugate solution into small aliquots and freeze them at -20°C. It is crucial to avoid repeated freeze-thaw cycles. Always protect dye conjugates from light as much as possible.
Q4: My Atto 680 conjugate signal is decreasing over time, even when stored correctly. What could be the cause?
Several factors could contribute to a decrease in signal:
-
Photobleaching: Although Atto 680 has high photostability, prolonged exposure to intense light will eventually lead to photobleaching. Minimize light exposure during experiments and storage.
-
Presence of Quenchers: Atto 680 fluorescence is susceptible to quenching by electron donors. Tryptophan and guanine residues in close proximity to the dye on the conjugate can cause quenching. Components in your buffer or sample could also act as quenchers.
-
Chemical Instability: The stability of the conjugate can be influenced by the buffer composition and pH. Storing conjugates at an optimal pH (typically around 7.4) is recommended. Some additives in buffers can negatively impact dye stability over time.
-
Aggregation: Over-labeling of proteins can lead to aggregation, which may result in self-quenching of the dye. It is recommended to centrifuge conjugate solutions before use to remove any aggregates that may have formed during storage.
Q5: I am observing high background fluorescence in my experiments. How can I reduce it?
High background can be caused by several factors:
-
Excess Unbound Dye: Ensure all free dye has been removed from the conjugate solution after the labeling reaction. Purification methods like gel filtration (e.g., Sephadex G-25) or extensive dialysis are effective.
-
Non-specific Binding: Atto 680 is zwitterionic to minimize non-specific binding, but the biomolecule it is conjugated to might still bind non-specifically. Using blocking agents (e.g., BSA) in your buffers can help reduce this.
-
Over-labeling: A high degree of labeling (DOL) can sometimes lead to increased non-specific binding and aggregation. Optimizing the dye-to-protein ratio during conjugation is crucial. For most antibodies, a DOL of 2 to 10 is recommended.
Q6: What is the optimal pH for labeling proteins with Atto 680 NHS ester?
The optimal pH range for coupling this compound to primary amines (like lysine (B10760008) residues on proteins) is between 8.0 and 9.0. A pH of 8.3 is often recommended as a good compromise to ensure the amino groups are sufficiently unprotonated for reaction while minimizing the hydrolysis of the NHS ester.
Data Summary
Table 1: Optical and Storage Properties of Atto 680
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 681 nm | |
| Emission Maximum (λfl) | 698 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Recommended Storage (Lyophilized) | -20°C, protected from light and moisture | |
| Recommended Storage (Conjugate Solution) | Short-term: 4°C; Long-term: -20°C (aliquots) | |
| Known Quenchers | Guanine, Tryptophan |
Experimental Protocols
Protocol 1: Assessing the Stability of Atto 680 Labeled Conjugates
This protocol outlines a method to evaluate the stability of an Atto 680 labeled conjugate under different storage conditions.
Materials:
-
Atto 680 labeled conjugate (e.g., antibody-Atto 680)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers to be tested (e.g., Tris buffer, borate (B1201080) buffer with varying pH)
-
Sodium azide (for preservation)
-
Microcentrifuge tubes
-
Fluorometer or fluorescence plate reader
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Conjugate Aliquots:
-
Purify the Atto 680 conjugate to remove any free dye.
-
Determine the protein concentration and degree of labeling (DOL) using a spectrophotometer.
-
Dilute the conjugate to a working concentration (e.g., 1 µM) in the different buffers to be tested.
-
If desired, add sodium azide to a final concentration of 2 mM to prevent microbial growth.
-
Aliquot the conjugate solutions into separate, light-protected microcentrifuge tubes for each condition and time point.
-
-
Set Up Storage Conditions:
-
Temperature: Store aliquots at different temperatures: 4°C (refrigerator), 25°C (room temperature), and 37°C (physiological temperature).
-
Light Exposure: For each temperature, have one set of aliquots protected from light (wrapped in foil) and another set exposed to ambient lab light.
-
Freeze-Thaw Cycles: Prepare a set of aliquots to be stored at -20°C. Subject these to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles) by thawing at room temperature for 30 minutes and then refreezing.
-
-
Measure Fluorescence Over Time:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each condition.
-
Equilibrate the samples to room temperature.
-
Briefly centrifuge the tubes to pellet any aggregates.
-
Measure the fluorescence intensity of the supernatant using a fluorometer with excitation at ~680 nm and emission at ~700 nm.
-
Measure the absorbance spectrum to check for changes in the dye's absorption peak and to look for signs of aggregation.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each sample to the intensity at time zero for that condition.
-
Plot the relative fluorescence intensity versus time for each storage condition.
-
Compare the stability of the conjugate under the different buffer, temperature, and light conditions.
-
Visualizations
Caption: Workflow for labeling a protein with Atto 680 and subsequent stability testing.
Caption: Factors contributing to the decreased stability of Atto 680 conjugates.
References
How to handle Atto 680 NHS ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Atto 680 NHS ester to ensure the maintenance of its reactivity and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to prevent loss of reactivity?
Proper storage and handling are critical for maintaining the reactivity of this compound. The compound is sensitive to moisture and should be stored desiccated at -20°C.[1][2][3] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the reactive NHS ester group.[2] For long-term storage, keeping the product at -20°C ensures stability for at least three years.[2]
Q2: What is the best solvent for dissolving this compound, and how should I prepare the stock solution?
This compound should be dissolved in an anhydrous (dry) and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[2][4] It is crucial to use high-quality, fresh solvent, as impurities can react with the NHS ester and reduce its labeling efficiency.[1][5] Stock solutions should be prepared immediately before use to ensure maximum reactivity.[2][4] If storage of the stock solution is unavoidable, it should be kept at -20°C and protected from light; however, be aware that the stability may be limited depending on the solvent quality.[1][2][5]
Q3: Which buffers are compatible with the this compound labeling reaction?
The choice of buffer is critical for a successful conjugation. Amine-free buffers are mandatory as any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester.[4][6] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[7] A commonly used and effective labeling buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[4][8]
Q4: What is the optimal pH for the labeling reaction, and why is it so important?
The optimal pH for reacting this compound with primary amines is between 8.0 and 9.0, with a pH of 8.3 often cited as a good compromise.[1][5][8] This pH is crucial because the primary amine on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue) must be in an unprotonated state to be nucleophilic and react with the NHS ester.[2][8] Below this pH range, the amine groups are protonated and less reactive. However, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and can lead to lower yields.[1][8]
Q5: How can I purify the Atto 680-labeled conjugate and remove unreacted dye?
After the labeling reaction, it is necessary to remove any unreacted or hydrolyzed dye. The most common and effective method for purifying protein conjugates is gel permeation chromatography (e.g., using a Sephadex G-25 column).[4][8] The labeled protein will typically elute first as a colored and fluorescent band, followed by a slower-moving band of the free dye.[1][8] For oligonucleotides, reversed-phase HPLC can also be used for purification.[4] Extensive dialysis is another option, although it is generally less efficient and slower than gel filtration.[4]
Troubleshooting Guide
Problem 1: Low or no labeling efficiency.
| Potential Cause | Troubleshooting Step |
| Hydrolyzed this compound | Ensure the vial was equilibrated to room temperature before opening to prevent moisture condensation. Use fresh, anhydrous, amine-free DMSO or DMF to prepare the dye solution immediately before the experiment.[2][4] |
| Incorrect buffer composition | Verify that the reaction buffer is free of primary amines (e.g., Tris, glycine).[4][6] If necessary, perform a buffer exchange of your protein sample into a compatible buffer like PBS or sodium bicarbonate buffer.[4] |
| Suboptimal pH of the reaction buffer | Check the pH of your reaction buffer and adjust it to be within the optimal range of 8.0-9.0 (ideally 8.3).[1][5][8] |
| Low protein concentration | Increase the concentration of your protein. A higher protein concentration favors the labeling reaction over the competing hydrolysis of the NHS ester. A concentration of at least 2 mg/mL is recommended.[4][6] |
| Insufficient molar excess of dye | Optimize the molar ratio of this compound to your protein. A 2-fold molar excess is a good starting point for antibodies, but this may need to be adjusted depending on the number of available amine groups on your target molecule.[4] |
Problem 2: Precipitated protein conjugate.
| Potential Cause | Troubleshooting Step |
| Over-labeling of the protein | A high degree of labeling can lead to protein aggregation and precipitation. Reduce the molar excess of the this compound in the reaction. A 3- to 5-fold molar excess is a recommended range for antibodies to achieve a degree of labeling (DOL) of 2.5-4.[9] |
| Presence of organic solvent | While a small amount of DMSO or DMF is necessary to dissolve the dye, a high concentration in the final reaction mixture can denature the protein. Keep the volume of the dye stock solution added to the protein solution to a minimum. |
| Inherent instability of the protein | Some proteins are prone to aggregation. After purification, consider storing the conjugate in a buffer containing a stabilizing agent or cryoprotectant. For long-term storage, aliquot the conjugate and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] |
Quantitative Data
Table 1: Physicochemical Properties of Atto 680
| Property | Value | Reference |
| Molecular Weight (NHS ester) | 828 g/mol | [2][4] |
| Absorption Maximum (λabs) | 681 nm | [2][4] |
| Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 | [2][4] |
| Emission Maximum (λfl) | 698 nm | [2][4] |
| Fluorescence Quantum Yield (ηfl) | 30% | [2][4] |
| Fluorescence Lifetime (τfl) | 1.7 ns | [4] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [7] |
| 8.6 | 4°C | 10 minutes | [7] |
| 8.0 | Room Temperature | 210 minutes | [10] |
| 8.5 | Room Temperature | 180 minutes | [10] |
| 9.0 | Room Temperature | 125 minutes | [10] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2 mg/mL.[4]
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column against a compatible buffer like PBS (pH 7.4). Then, adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3.[4]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[4]
-
-
Labeling Reaction:
-
While gently stirring, add the desired amount of the this compound stock solution to the protein solution. A 2-fold molar excess of the dye is a common starting point for antibodies.[4]
-
Incubate the reaction at room temperature for 30-60 minutes with constant or repeated stirring, protected from light.[4]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[4]
-
Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).
-
Apply the reaction mixture to the column and collect the fractions. The first colored, fluorescent band to elute is the labeled protein.[1][8]
-
-
Storage of the Conjugate:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide (B81097) can be added as a preservative.[4][8]
-
For long-term storage, aliquot the conjugate and freeze at -20°C. Avoid repeated freeze-thaw cycles and protect from light.[4][8]
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction pathways of this compound with a primary amine.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. atto-tec.com [atto-tec.com]
- 2. atto-tec.com [atto-tec.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atto-tec.com [atto-tec.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. ATTO-TEC GmbH [atto-tec.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Effective Quenching of Atto 680 NHS Ester Reactions
Welcome to the technical support center for quench-ing the Atto 680 N-hydroxysuccinimide (NHS) ester reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to effectively stopping the labeling reaction of Atto 680 NHS ester with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an this compound reaction?
Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound. This is essential to prevent the unconjugated dye from binding to other molecules in downstream applications, which could lead to high background signals and inaccurate results.
Q2: What are the common quenching reagents for NHS ester reactions?
Commonly used quenching reagents are small molecules containing primary amines that competitively react with the remaining NHS ester. These include:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Glycine
-
Hydroxylamine
-
Ethanolamine
Q3: How do quenching reagents work?
The primary amine group of the quenching reagent performs a nucleophilic attack on the carbonyl carbon of the unreacted this compound. This results in the formation of a stable amide bond between the quenching reagent and the dye, rendering the dye inactive and unable to bind to the target molecule.
Q4: What are the recommended concentrations for quenching reagents?
The final concentration of the quenching reagent in the reaction mixture typically ranges from 20 mM to 100 mM.[1][2][3] The optimal concentration can depend on the initial concentration of the this compound and the specific experimental conditions. It is advisable to start with a concentration in the middle of this range (e.g., 50 mM) and optimize if necessary.
Q5: How long should the quenching reaction be incubated?
A typical incubation time for the quenching reaction is 15 to 30 minutes at room temperature.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in downstream applications (e.g., ELISA, flow cytometry, fluorescence microscopy) | Incomplete quenching of the this compound reaction. | • Verify Quenching Reagent Concentration: Ensure the final concentration of your quenching reagent is within the recommended range (20-100 mM).• Increase Incubation Time: Extend the quenching incubation time to 60 minutes to ensure the reaction goes to completion.• Use a Fresh Quenching Solution: Prepare a fresh stock solution of the quenching reagent, as repeated freeze-thaw cycles or improper storage can reduce its effectiveness.• Post-Quenching Purification: It is crucial to remove the quenched dye and excess quenching reagent after the reaction. Use a desalting column (e.g., G-25) or dialysis for effective purification.[4] |
| Low fluorescence signal of the labeled molecule | Quenching reagent was added too early or at too high a concentration. | • Optimize Quenching Timing: Ensure the labeling reaction has proceeded for the recommended time before adding the quenching reagent.• Titrate Quenching Reagent: If you suspect the quenching reagent is interfering with your labeled product, perform a titration to find the lowest effective concentration. |
| Unexpected peaks in the fluorescence spectrum | The hydrolyzed form of the this compound may have a different fluorescence spectrum. | • Control Reaction pH: Maintain the labeling reaction pH between 7.2 and 8.5 to minimize hydrolysis of the NHS ester. • Purify the Conjugate: Properly purify the labeled molecule to remove any hydrolyzed and unreacted dye. |
| Precipitation observed after adding the quenching reagent | High concentration of the quenching reagent or a change in buffer conditions. | • Lower Quenching Reagent Concentration: Try using a lower final concentration of the quenching reagent (e.g., 20-30 mM).• Buffer Compatibility: Ensure the quenching reagent is soluble and stable in your reaction buffer. |
Quantitative Data Summary
While specific quantitative data on the quenching efficiency of different reagents for this compound is limited in publicly available literature, the following table summarizes the generally recommended conditions for commonly used quenchers. The efficiency of these reagents is generally considered high when used at the recommended concentrations and incubation times.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Key Considerations |
| Tris-HCl | 20 - 100 mM | 15 - 30 minutes | Widely used and effective. Ensure the pH of the Tris solution is around 8.0 to avoid altering the reaction pH significantly. |
| Glycine | 20 - 100 mM | 15 - 30 minutes | Another common and effective choice. |
| Hydroxylamine | 10 - 50 mM | 15 - 30 minutes | Can also be used to reverse the formation of O-acyl esters, a potential side product of NHS ester reactions. |
| Ethanolamine | 20 - 50 mM | 15 - 30 minutes | A viable alternative to Tris and glycine. |
Experimental Protocols
Protocol 1: Standard Quenching of this compound Reaction
This protocol provides a general procedure for quenching the this compound labeling reaction of a protein.
Materials:
-
This compound labeling reaction mixture
-
Quenching reagent stock solution (e.g., 1 M Tris-HCl, pH 8.0; or 1 M Glycine)
-
Purification column (e.g., desalting column like Sephadex G-25)
-
Collection tubes
Procedure:
-
Prepare Quenching Reagent: Prepare a 1 M stock solution of your chosen quenching reagent (e.g., Tris-HCl or Glycine) in a suitable buffer and adjust the pH if necessary.
-
Add Quenching Reagent: To your labeling reaction mixture, add the quenching reagent stock solution to achieve the desired final concentration (e.g., 50 mM). For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to 950 µL of the reaction mixture.
-
Incubate: Gently mix the solution and incubate at room temperature for 15-30 minutes.
-
Purify: Remove the unreacted, quenched Atto 680 and excess quenching reagent from your labeled protein by gel permeation chromatography (e.g., a desalting column) or dialysis.
-
For Desalting Column:
-
Equilibrate the column with your desired storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (for spin columns) or allow it to flow by gravity.
-
The labeled protein will elute in the void volume, while the smaller, quenched dye and quenching reagent will be retained.
-
-
Visualizations
Caption: Workflow for quenching the this compound reaction.
Caption: Simplified mechanism of quenching an NHS ester reaction.
References
Validation & Comparative
A Head-to-Head Comparison: Atto 680 NHS Ester vs. Cy5.5 NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorescent dye for protein labeling, the choice between Atto 680 NHS ester and Cy5.5 NHS ester is a critical one. Both dyes offer amine-reactive labeling for covalent attachment to proteins and are utilized in a variety of applications, from in vitro assays to in vivo imaging. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols.
This comparison guide delves into the key photophysical properties, labeling efficiency, and performance characteristics of this compound and Cy5.5 NHS ester to inform your selection process.
Photophysical Properties: A Tale of Two Dyes
The foundational characteristics of a fluorescent dye lie in its photophysical properties. These parameters dictate the optimal excitation source, the expected brightness of the signal, and the spectral compatibility with instrumentation and other fluorophores.
| Property | This compound | Cy5.5 NHS ester |
| Excitation Maximum (λex) | 681 nm[1][2] | 673 - 675 nm[3][4] |
| Emission Maximum (λem) | 698 nm[1] | 694 - 707 nm |
| Molar Extinction Coefficient (ε) | 1.25 x 10⁵ M⁻¹cm⁻¹ | 2.09 - 2.50 x 10⁵ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.30 | 0.20 |
| Molecular Weight | 828 g/mol | ~767.7 g/mol (varies by manufacturer) |
Atto 680 is a rhodamine-based dye, which contributes to its notable photostability and high fluorescence quantum yield. In contrast, Cy5.5 is a cyanine (B1664457) dye, a class of molecules known for their high molar extinction coefficients, leading to very bright conjugates.
Performance Comparison: Brightness, Photostability, and In Vivo Imaging
While photophysical properties provide a theoretical basis for performance, experimental data reveals the practical advantages and disadvantages of each dye.
Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its fluorescence quantum yield. Based on the data in the table, Cy5.5 NHS ester exhibits a higher molar extinction coefficient, which generally translates to brighter protein conjugates, a significant advantage in applications where signal intensity is paramount.
In Vivo Imaging: Both Atto 680 and Cy5.5 are used in in vivo imaging due to their emission in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence. Studies have shown that cyanine dyes like Cy5.5 are effective for in vivo tumor imaging. However, the chemical properties of the dye can influence the biodistribution of the labeled protein. The choice of dye for in vivo studies should consider not only its brightness but also its potential impact on the pharmacokinetic profile of the protein conjugate.
Experimental Protocols: Labeling Your Protein of Interest
The following are generalized protocols for labeling proteins with this compound and Cy5.5 NHS ester. It is important to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling without compromising protein function.
General Protein Labeling Workflow
The fundamental workflow for labeling proteins with either Atto 680 or Cy5.5 NHS ester is similar.
Caption: A generalized workflow for protein labeling with NHS esters.
Detailed Methodology for this compound Labeling
This protocol is adapted from manufacturer recommendations.
-
Protein Preparation: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer such as PBS and then adjust the pH.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.
-
Labeling Reaction: While gently stirring, add the dissolved this compound to the protein solution. A typical starting point is a 2-fold molar excess of the dye to the protein. Incubate the reaction for 1 hour at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
Detailed Methodology for Cy5.5 NHS Ester Labeling
This protocol is a general guide based on information for cyanine dye NHS esters.
-
Protein Preparation: Dissolve the protein in a labeling buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) at a concentration of 2-10 mg/mL. The buffer must be free of primary amines.
-
Dye Preparation: Reconstitute the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before the labeling reaction.
-
Labeling Reaction: Add the Cy5.5 NHS ester solution to the protein solution with gentle mixing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 ratio is often recommended. Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
Purification: The labeled protein can be purified from the free dye using a spin column or gel filtration.
Logical Relationship of Key Selection Criteria
The choice between Atto 680 and Cy5.5 NHS ester depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations in the selection process.
Caption: A decision-making diagram for selecting between Atto 680 and Cy5.5 NHS esters.
Conclusion
Both this compound and Cy5.5 NHS ester are powerful tools for protein labeling in the near-infrared spectrum. The choice between them is not always straightforward and depends heavily on the specific application.
-
Choose Cy5.5 NHS ester when the primary requirement is maximum brightness, for instance, when detecting low-abundance proteins or in applications where short exposure times are necessary.
-
Choose this compound when photostability is the main concern, such as in experiments involving repeated imaging or high-intensity light sources.
-
For in vivo imaging , both dyes are suitable, but it is advisable to empirically test both to determine which one provides the optimal balance of signal intensity and biodistribution for the specific protein and animal model.
Ultimately, a pilot experiment to compare the performance of both dyes with the protein of interest under the specific experimental conditions is the most reliable way to make an informed decision.
References
A Head-to-Head Comparison: Atto 680 vs. Alexa Fluor 647 for Advanced Microscopy
In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the far-red spectrum, Atto 680 and Alexa Fluor 647 are two of the most prominent and widely utilized fluorescent dyes. This guide provides an objective comparison of their performance in various microscopy applications, supported by spectroscopic data and experimental insights, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific needs.
Spectroscopic and Photophysical Properties
A fundamental comparison of Atto 680 and Alexa Fluor 647 begins with their intrinsic spectroscopic and photophysical properties. These parameters dictate the optimal excitation sources, emission detection windows, and the theoretical brightness of the fluorophores.
| Property | Atto 680 | Alexa Fluor 647 |
| Excitation Maximum (λex) | 680 nm[1], 681 nm[2][3] | 650 nm[4][5], 651 nm[6] |
| Emission Maximum (λem) | 697 nm[7], 698 nm[2][3], 700 nm[1] | 665 nm[4], 667 nm[6], 671 nm[5] |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹[1][2][3] | 239,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | 0.30[1][2][3] | 0.33[4][6][8][9] |
| Brightness (ε x Φ) | 37,500 | 78,870 |
| Fluorescence Lifetime (τ) | 1.7 ns[2][3][10] | 1.0 ns[8] |
Key Insights:
-
Brightness: Based on the product of the molar extinction coefficient and the quantum yield, Alexa Fluor 647 is theoretically more than twice as bright as Atto 680. This higher intrinsic brightness can be advantageous for detecting low-abundance targets.
-
Spectral Properties: Atto 680 is a true far-red dye with excitation and emission peaks further into the red spectrum compared to Alexa Fluor 647. This can be beneficial in reducing autofluorescence from biological samples, which is typically lower at longer wavelengths.[6] The choice between the two may also be dictated by the available laser lines and filter sets on the microscopy system.
Performance in Microscopy Applications
While spectroscopic properties provide a theoretical foundation, the performance of a fluorophore in a biological context is the ultimate measure of its utility.
Photostability
Photostability, or the resistance to photobleaching, is a critical factor for quantitative and time-lapse imaging. Both Atto 680 and Alexa Fluor 647 are known for their good photostability.[2][10][11][12][13][14][15][16] However, direct comparative studies under identical illumination conditions are crucial for a definitive assessment. Some studies suggest that Alexa Fluor dyes, in general, exhibit superior photostability compared to other dye families like Cy dyes.[16] ATTO-TEC also claims high photostability for their dyes, with some evidence of outperforming cyanine (B1664457) dyes in specific contexts.[17] For demanding applications requiring long exposure times or high laser powers, empirical testing of both dyes in the specific experimental setup is recommended.
Super-Resolution Microscopy (STORM/dSTORM)
Both Atto 680 and Alexa Fluor 647 are widely used in single-molecule localization microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM (direct STORM).[18][19][20][21][22] In these methods, the photoswitching properties of the fluorophore are paramount.
Alexa Fluor 647 is often considered the gold standard for dSTORM due to its excellent photoswitching characteristics, including a high photon output per switching event and a low duty cycle (the fraction of time the molecule is in the "on" state).[18][21] This allows for the precise localization of individual molecules, leading to high-resolution image reconstruction.
Atto 680 is also a capable dye for STORM imaging.[18][19] However, some studies have reported a lower photon yield per switching event for other Atto dyes compared to Alexa Fluor 647, which could impact localization precision and the final image quality.[18] The choice of imaging buffer can significantly influence the photoswitching behavior of both dyes, and optimization is often necessary to achieve the best results.[20]
Experimental Protocols
A typical immunofluorescence protocol is provided below. It is important to note that optimal staining concentrations and incubation times should be determined empirically for each specific antibody and sample type.
Immunofluorescence Staining Protocol
Caption: A generalized workflow for immunofluorescence staining.
-
Sample Preparation:
-
Cells are cultured on coverslips or tissue sections are prepared.
-
Fixation is performed to preserve cellular structures, typically with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization is carried out to allow antibodies to access intracellular targets, for example, with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Blocking of non-specific binding sites is done with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Incubation with the primary antibody, diluted in blocking buffer, is performed for 1 hour at room temperature or overnight at 4°C.
-
The sample is washed three times with PBS for 5 minutes each.
-
Incubation with the Atto 680 or Alexa Fluor 647 conjugated secondary antibody, diluted in blocking buffer, is carried out for 1 hour at room temperature, protected from light.
-
The sample is washed three times with PBS for 5 minutes each, protected from light.
-
-
Imaging:
-
The coverslip is mounted onto a microscope slide using an antifade mounting medium.
-
The sample is imaged using a fluorescence microscope equipped with the appropriate laser lines and emission filters for either Atto 680 (e.g., 670 nm laser) or Alexa Fluor 647 (e.g., 633 or 647 nm laser).
-
Logical Relationship of Fluorophore Selection Criteria
The choice between Atto 680 and Alexa Fluor 647 depends on a hierarchical set of experimental considerations.
Caption: Key factors influencing the choice of a fluorophore.
Conclusion
Both Atto 680 and Alexa Fluor 647 are high-performance fluorophores suitable for a wide range of advanced microscopy applications.
-
Alexa Fluor 647 stands out for its exceptional brightness and well-established performance in super-resolution microscopy, making it an excellent choice for demanding applications and the detection of low-abundance targets.[4][18]
-
Atto 680 offers a spectral profile further in the far-red, which can be advantageous for minimizing autofluorescence.[2][7] It is a robust dye with good photostability and is also a viable option for super-resolution techniques.[15][19]
Ultimately, the optimal choice will depend on the specific experimental requirements, including the target of interest, the imaging modality, and the available instrumentation. For critical applications, it is advisable to perform a direct comparison of both dyes under the specific experimental conditions to determine the most suitable fluorophore.
References
- 1. stressmarq.com [stressmarq.com]
- 2. ATTO-TEC GmbH [atto-tec.com]
- 3. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor 647® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 7. Spectrum [Atto 680] | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. atto-tec.com [atto-tec.com]
- 12. Alexa Fluor 647 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ATTO 680 | Products | Leica Microsystems [leica-microsystems.com]
- 14. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. atto-tec.com [atto-tec.com]
- 18. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microscopyu.com [microscopyu.com]
- 20. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. oni.bio [oni.bio]
A Guide to Far-Red Fluorescence: Selecting the Right Alternative to Atto 680
In the realm of fluorescence applications, particularly those requiring deep tissue penetration and minimal autofluorescence, far-red fluorescent dyes are indispensable tools for researchers, scientists, and drug development professionals. Atto 680 has long been a staple in this spectral range, but a growing number of alternatives offer competitive and, in some cases, superior performance. This guide provides an objective comparison of Atto 680 and its prominent alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your specific research needs.
Performance Comparison of Far-Red Fluorescent Dyes
The effectiveness of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. Brightness, a crucial factor for sensitivity, is a product of the molar extinction coefficient (how strongly the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the dye's resistance to photobleaching, dictates the duration over which a reliable signal can be obtained during imaging experiments.
Below is a compilation of key performance indicators for Atto 680 and its alternatives. While direct quantitative comparisons of photostability are challenging due to a lack of standardized reporting, relative photostability is noted where data is available.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) |
| Atto 680 | 680 | 700 | 125,000[1] | 0.30[1] | 37,500 |
| Alexa Fluor 647 | 650 | 665 | 239,000[2] | 0.33[2] | 78,870 |
| Cy5 | 649 | 666 | 250,000[3] | 0.20 | 50,000 |
| Dyomics 682 (DY-682) | 692 | 709 | 140,000 | Not specified | - |
| Chromeo 642 | 642 | 660 | 180,000 | Not specified | - |
| CF®680 | 681 | 698 | 210,000 | Not specified | - |
| CF®680R | 680 | 701 | 140,000 | Not specified | - |
Key Considerations for Dye Selection:
-
Alexa Fluor 647: Often considered a brighter and more photostable alternative to Cy5. It is a popular choice for demanding applications such as super-resolution microscopy.
-
Cy5: A widely used and cost-effective far-red dye, though it can be more susceptible to photobleaching and self-quenching at high degrees of labeling compared to Alexa Fluor 647.
-
Dyomics Dyes: This family of dyes is known for high extinction coefficients and good photostability.
-
CF® Dyes: These dyes are engineered for high brightness and photostability, with some variants specifically optimized for super-resolution techniques like STORM.
-
Photostability: While quantitative data is sparse, Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts. The photostability of Atto dyes is also generally considered to be good.
Experimental Protocols
Detailed and reproducible protocols are critical for successful fluorescence experiments. Below are established methodologies for three common applications utilizing far-red fluorescent dyes.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for labeling intracellular targets in fixed and permeabilized adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody specific to the target of interest
-
Far-red fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG Atto 680)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the far-red fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Briefly rinse the coverslips in deionized water. Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear staining.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the far-red dye and DAPI.
Caption: Workflow for immunofluorescence staining.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution microscopy technique that relies on the photoswitching of fluorescent dyes to achieve nanoscale resolution. This protocol provides a general workflow for dSTORM (direct STORM) using a photoswitchable far-red dye.
Materials:
-
Labeled sample for imaging (e.g., immunofluorescently stained cells)
-
STORM imaging buffer:
-
100 mM MEA (mercaptoethylamine)
-
Oxygen scavenging system (e.g., glucose oxidase and catalase)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Procedure:
-
Sample Preparation: Prepare the biological sample and label the structure of interest with a suitable photoswitchable far-red dye (e.g., Alexa Fluor 647, CF®680).
-
Microscope Setup: Use a microscope system configured for STORM imaging, including a high-power laser for excitation and a sensitive camera for single-molecule detection.
-
Imaging Buffer Preparation: Prepare the STORM imaging buffer immediately before use. The thiol (MEA) is crucial for inducing the "off" state of the fluorophores.
-
Imaging Acquisition:
-
Mount the sample on the microscope stage.
-
Replace the standard buffer with the STORM imaging buffer.
-
Illuminate the sample with a high-intensity laser corresponding to the excitation wavelength of the far-red dye. This will cause most of the fluorophores to switch to a dark state.
-
Use a lower-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores back to the fluorescent state.
-
Acquire a series of thousands of images, capturing the fluorescence from individual molecules before they photobleach or switch back to the dark state.
-
-
Image Reconstruction: Process the acquired image series using specialized software. The software localizes the precise position of each detected single molecule in each frame and reconstructs a super-resolved image from these localizations.
Caption: Principle of dSTORM imaging.
Fluorescent Western Blotting
This protocol describes the detection of a specific protein in a complex mixture using fluorescently labeled antibodies.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Far-red fluorescently labeled secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescence imaging system
Procedure:
-
SDS-PAGE: Separate the proteins in your lysate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the far-red fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
Imaging: Scan the membrane using a fluorescence imaging system equipped with a laser or light source and filters appropriate for the far-red dye.
Caption: Workflow for fluorescent Western blotting.
References
A Researcher's Guide to Validating Atto 680 NHS Ester Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to biomolecules is paramount for accurate and reliable experimental outcomes. Atto 680, a popular far-red fluorescent dye, is frequently utilized for labeling proteins and other biomolecules due to its high fluorescence quantum yield and photostability. This guide provides a comprehensive overview of the methods to validate the conjugation of Atto 680 NHS ester, along with a comparative analysis of its performance against other commonly used fluorescent dyes.
Core Principles of Conjugation Validation
The primary goal of validation is to confirm the covalent attachment of the dye to the target molecule and to characterize the resulting conjugate. The N-hydroxysuccinimide (NHS) ester of Atto 680 reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 8.0-9.0.
Key validation questions to address are:
-
Has the dye successfully conjugated to the protein?
-
What is the efficiency of the conjugation, often expressed as the Degree of Labeling (DOL)?
-
Is the conjugate stable and does it retain the desired functionality of the biomolecule?
To answer these questions, a combination of spectroscopic, electrophoretic, and mass spectrometric techniques are employed.
Key Validation Techniques
A multi-faceted approach is recommended to ensure a thorough validation of the this compound conjugation.
Spectrophotometric Analysis for Degree of Labeling (DOL)
Spectrophotometry is a fundamental and accessible method to determine the average number of dye molecules conjugated to each protein molecule (DOL). This is achieved by measuring the absorbance of the conjugate at two key wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (approximately 681 nm for Atto 680).
Experimental Protocol:
-
Purification: Following the conjugation reaction, it is crucial to remove any unconjugated, free dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 680 (A₆₈₁).
-
DOL Calculation: The DOL can be calculated using the following formula:
Where:
-
A₂₈₀ and A₆₈₁ are the absorbances of the conjugate at 280 nm and 681 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Atto 680 at 681 nm (typically ~125,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Atto 680, this is approximately 0.17).[1]
-
Data Presentation:
| Parameter | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Max (nm) | 681 | 679 | 675 |
| Emission Max (nm) | 698 | 702 | 694 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 125,000 | 184,000 | 250,000 |
| Correction Factor (CF₂₈₀) | ~0.17 | ~0.05 | ~0.08 |
Note: Molar extinction coefficients and correction factors can vary slightly between manufacturers and batches. Always refer to the product-specific information for the most accurate calculations.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a powerful technique to visually confirm the conjugation of Atto 680 to the target protein. By separating proteins based on their molecular weight, it allows for the clear distinction between the labeled protein and any remaining free dye.
Experimental Protocol:
-
Sample Preparation: Mix the purified Atto 680-protein conjugate with SDS-PAGE loading buffer. It is advisable to run a lane with the unconjugated protein and a lane with the free dye as controls.
-
Electrophoresis: Run the samples on a polyacrylamide gel.
-
Visualization: After electrophoresis, the gel can be visualized using a fluorescence imaging system with appropriate excitation and emission filters for Atto 680. The fluorescent band should co-migrate with the protein band (as visualized by a total protein stain like Coomassie Blue), confirming that the dye is attached to the protein. The free dye will typically run at the dye front.
Expected Results: A distinct fluorescent band at the molecular weight of the target protein indicates successful conjugation. The absence of a fluorescent band at the dye front in the purified conjugate lane confirms the effective removal of free dye.
Mass Spectrometry
For a more precise and definitive validation, mass spectrometry (MS) is the gold standard. It allows for the determination of the exact molecular weight of the conjugate, thereby confirming the covalent attachment of the dye and providing information on the distribution of dye-to-protein ratios.
Experimental Protocol:
-
Sample Preparation: The purified conjugate is prepared for MS analysis, often by desalting and buffer exchange.
-
Mass Analysis: The sample is analyzed using a mass spectrometer, typically with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Analysis: The resulting spectrum will show a mass shift corresponding to the addition of one or more Atto 680 molecules (the mass of the NHS ester is 828.49 g/mol ). This allows for the confirmation of conjugation and can reveal the heterogeneity of the labeled product.
Data Presentation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unlabeled Antibody | 150,000 | 150,000 | 0 |
| Antibody + 1 Atto 680 | 150,828 | 150,827 | 827 |
| Antibody + 2 Atto 680 | 151,656 | 151,655 | 1655 |
| Antibody + 3 Atto 680 | 152,484 | 152,483 | 2483 |
This is an illustrative example. The actual observed masses may vary slightly.
Comparative Performance of this compound
When selecting a far-red fluorescent dye, it is essential to consider its performance in comparison to other available alternatives. The primary competitors to Atto 680 in this spectral range are Alexa Fluor 680 and Cy5.5.
Key Performance Metrics:
| Feature | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Brightness | High | Very High | High |
| Photostability | Excellent | Excellent | Good |
| Water Solubility | Good | Excellent | Moderate |
| pH Sensitivity | Low | Low | Moderate |
| Tendency for Aggregation | Low | Very Low | Moderate |
Discussion of Comparative Data:
-
Brightness: While all three dyes are bright, Alexa Fluor 680 is often cited as having a higher quantum yield, leading to brighter conjugates.[2] However, the brightness of Atto dyes is also considered excellent.
-
Photostability: Both Atto 680 and Alexa Fluor 680 exhibit superior photostability compared to Cy5.5, which is a significant advantage for applications requiring prolonged or intense illumination, such as super-resolution microscopy.[1]
-
Water Solubility and Aggregation: Alexa Fluor dyes are known for their excellent water solubility, which can lead to more consistent and efficient labeling with less risk of aggregation-induced quenching.[3] Cyanine dyes like Cy5.5 have a higher tendency to form non-fluorescent aggregates, especially at high degrees of labeling, which can reduce the overall fluorescence of the conjugate.[3][4]
Experimental and Logical Workflows
To aid in the visualization of the validation process, the following diagrams illustrate the key experimental workflows and logical relationships.
Experimental workflow for this compound conjugation and validation.
Logical decision-making process for conjugation validation.
Conclusion
Validating the conjugation of this compound is a critical step to ensure the quality and reliability of downstream applications. A combination of spectrophotometry for determining the degree of labeling, SDS-PAGE for visual confirmation, and mass spectrometry for definitive mass verification provides a robust validation strategy. When compared to its main alternatives, Alexa Fluor 680 and Cy5.5, Atto 680 offers a compelling balance of brightness, excellent photostability, and good water solubility, making it a suitable choice for a wide range of fluorescence-based assays. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the imaging modality, the required level of sensitivity, and budget considerations.
References
Spectrophotometric Analysis of Atto 680 Labeled Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atto 680 with other common fluorescent dyes in the far-red spectrum for protein labeling. It includes detailed experimental protocols for spectrophotometric analysis and determination of the degree of labeling, supported by quantitative data and visual workflows to aid in experimental design and execution.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. Atto 680 is a popular choice for protein labeling due to its high fluorescence quantum yield and excellent photostability.[1][2][3] This section compares the key spectrophotometric properties of Atto 680 with two common alternatives, Alexa Fluor 680 and Cy5.5.[4]
| Property | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Maximum (λex) | 680 nm[5][6] | 679 nm[7] | 675 nm |
| Emission Maximum (λem) | 700 nm[8][5] | 702 nm[7] | 694 nm |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹[2][8][5] | 183,000 cm⁻¹M⁻¹[7] | 250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φf) | 0.30[2][5] | 0.36[9] | ~0.27 |
| Correction Factor (CF280) | 0.30[1][2] | 0.03 | 0.05 |
Experimental Protocol: Spectrophotometric Analysis and Degree of Labeling (DOL) Determination
This protocol outlines the steps to determine the concentration of a labeled protein and its degree of labeling (DOL) using a spectrophotometer. The DOL represents the average number of dye molecules conjugated to each protein molecule.
I. Materials and Equipment
-
Spectrophotometer (UV-Vis)
-
Quartz or suitable UV-transparent cuvettes
-
Purified fluorescently labeled protein solution
-
Labeling buffer (e.g., PBS, pH 7.4)
II. Procedure
-
Sample Preparation:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
-
Set the wavelength to 280 nm to measure protein concentration and to the absorbance maximum (λmax) of the dye to measure dye concentration.
-
-
Blank Measurement:
-
Fill a cuvette with the labeling buffer used to dissolve the protein conjugate.
-
Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and the dye's λmax.
-
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the labeled protein solution, and then fill it with the sample.
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the dye's λmax (A_max).
-
If the absorbance reading is above 2.0, dilute the sample with the labeling buffer and re-measure. Remember to account for the dilution factor in the calculations.[10]
-
III. Calculations
The concentration of the protein and the degree of labeling can be calculated using the Beer-Lambert law.
-
Protein Concentration Calculation:
A correction factor (CF) is necessary because the fluorescent dye also absorbs light at 280 nm.[10]
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A_max: Absorbance of the labeled protein at the dye's λmax.
-
CF: Correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can be calculated from the protein's amino acid sequence.
-
-
Dye Concentration Calculation:
Dye Concentration (M) = A_max / ε_dye
Where:
-
A_max: Absorbance of the labeled protein at the dye's λmax.
-
ε_dye: Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL) Calculation:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 2 and 10 for antibodies.[11] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal.[6][11]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for spectrophotometric analysis of Atto 680 labeled proteins.
Caption: Example signaling pathway detection using an Atto 680 labeled secondary antibody.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. peakproteins.com [peakproteins.com]
Atto 680 Performance in Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of biological buffer can significantly impact the performance of fluorescent dyes. This guide provides a comparative analysis of Atto 680, a popular far-red fluorescent dye, in various biological buffers. While direct comparative studies are limited, this document synthesizes available data and outlines experimental protocols to empower researchers in selecting the optimal buffer for their specific application.
Atto 680: Key Characteristics
Atto 680 is a zwitterionic dye known for its high absorption, good fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its fluorescence is efficiently quenched by electron donors such as guanine (B1146940) and tryptophan.[1] These characteristics make it a versatile tool in various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.
Performance in Common Biological Buffers
Phosphate-Buffered Saline (PBS): PBS is a widely used buffer in biological research and is the standard buffer in which the fluorescence quantum yield and lifetime of Atto dyes are typically measured.[4][5][6] The optical properties of the carboxy derivative of Atto 680 are documented in PBS at pH 7.4.[3]
Tris-HCl: Tris-HCl is another common buffer in molecular biology. While used in protocols involving Atto 680, such as in imaging buffers for super-resolution microscopy, a direct comparison of Atto 680's fluorescence intensity or quantum yield in Tris-HCl versus PBS is not well-documented.
HEPES: HEPES is often favored for cell culture and imaging due to its effective buffering capacity at physiological pH and lower sensitivity to temperature changes. Its impact on the fluorescence properties of Atto 680 compared to PBS or Tris-HCl has not been extensively studied.
Factors Influencing Atto 680 Performance
Several factors inherent to biological buffers can modulate the fluorescence of Atto 680:
-
pH: The product information for Atto 680 NHS ester notes that labeling reactions with amines are pH-dependent, with hydrolysis of the ester competing with the labeling reaction at high pH.[3] While the fluorescence of some dyes is pH-sensitive, specific data on the pH-dependence of Atto 680's fluorescence intensity and spectra is limited.
-
Ionic Strength: The ionic strength of the buffer can affect the aggregation and, consequently, the fluorescence quantum yield of cyanine (B1664457) dyes.[9][10] For some cyanine dyes, increasing NaCl concentration can initially enhance fluorescence by promoting disaggregation, followed by quenching at higher concentrations. The specific effect of ionic strength on Atto 680 fluorescence needs further investigation.
-
Buffer Components: Additives in specialized buffers, such as reducing and oxidizing agents in STORM imaging buffers, can influence the photophysical behavior of fluorescent dyes, including their photostability and blinking characteristics.[11][12]
Comparison with Alternative Dyes
Atto 680 is often compared with other far-red dyes like Alexa Fluor 680 and Cy5.5.
| Feature | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Max (nm) | ~680 | ~679 | ~675 |
| Emission Max (nm) | ~700 | ~702 | ~694 |
| Photostability | Generally high | High | Moderate |
| pH Sensitivity | Data limited | Relatively pH-insensitive | Data limited |
Data compiled from multiple sources.[13][14][15][16]
A study comparing red-absorbing dyes for localization-based super-resolution imaging found that Atto 680 performed well in a "GLOX only" buffer.[17] Another comparative study of long-wavelength dyes highlighted the superior photostability of Alexa Fluor dyes compared to Cy dyes.[15] However, these studies do not provide a direct comparison of these dyes' performance across a range of common biological buffers for general fluorescence applications.
Experimental Protocols for Comparative Analysis
To address the lack of direct comparative data, the following experimental protocols are proposed:
Measurement of Fluorescence Intensity and Spectra
Objective: To determine the relative fluorescence intensity and any spectral shifts of Atto 680 in different biological buffers.
Materials:
-
Atto 680, free acid or carboxy derivative
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl buffer, 50 mM, pH 7.4
-
HEPES buffer, 50 mM, pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of Atto 680 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Atto 680 at a fixed concentration (e.g., 1 µM) in each of the test buffers (PBS, Tris-HCl, HEPES).
-
Measure the absorbance of each solution at the excitation maximum of Atto 680 (~680 nm) to ensure equal concentrations.
-
Acquire the fluorescence emission spectra of each sample using an excitation wavelength of ~680 nm.
-
Compare the peak fluorescence intensities and note any shifts in the emission maxima between the different buffers.
Determination of Photostability
Objective: To compare the photobleaching rate of Atto 680 in different biological buffers.
Materials:
-
Atto 680-labeled biological sample (e.g., fixed cells with stained structures)
-
PBS, pH 7.4
-
Tris-HCl buffer, 50 mM, pH 7.4
-
HEPES buffer, 50 mM, pH 7.4
-
Fluorescence microscope with a suitable laser line (e.g., 640 nm or 670 nm) and detector.
Procedure:
-
Prepare slides with the Atto 680-labeled samples.
-
Image the samples in each of the test buffers.
-
Continuously illuminate a region of interest with the excitation laser at a constant power.
-
Acquire a time-lapse series of images.
-
Measure the decay of fluorescence intensity over time to determine the photobleaching rate in each buffer.
Visualizations
To aid in understanding the experimental workflow and the factors influencing fluorescence, the following diagrams are provided.
References
- 1. ATTO-TEC GmbH [atto-tec.com]
- 2. ATTO 680 | Products | Leica Microsystems [leica-microsystems.com]
- 3. atto-tec.com [atto-tec.com]
- 4. ATTO-TEC GmbH [atto-tec.com]
- 5. ATTO-TEC GmbH [atto-tec.com]
- 6. ATTO-TEC GmbH [atto-tec.com]
- 7. “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectroscopic studies of the interaction of bichromophoric cyanine dyes with DNA. Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Analysis of Single-Molecule Photobleaching Data by Statistical Modeling of Spot Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectrum [Atto 680] | AAT Bioquest [aatbio.com]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alexa Fluor 680 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Atto 680 NHS Ester: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of the optimal fluorescent dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive review of Atto 680 NHS ester, a popular fluorescent label in the near-infrared (NIR) spectrum, and objectively compares its performance against two primary alternatives: Alexa Fluor 680 NHS ester and IRDye 680LT NHS ester. This comparison is supported by experimental data on their photophysical properties, conjugate brightness, and photostability, enabling an informed decision for your specific application.
Quantitative Comparison of Key Performance Indicators
The selection of a fluorescent dye is often a trade-off between various photophysical parameters. The following table summarizes the key quantitative data for this compound and its alternatives, facilitating a direct comparison of their performance characteristics.
| Property | Atto 680 | Alexa Fluor 680 | IRDye 680LT |
| Excitation Maximum (λex) | 681 nm | 679 nm[1] | 676 nm |
| Emission Maximum (λem) | 698 nm | 702 nm[1] | 693 nm |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | 183,000 cm⁻¹M⁻¹ | 190,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (η) | 0.30 | Not explicitly stated in search results | Not explicitly stated in search results |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester[1] | N-hydroxysuccinimidyl (NHS) ester |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues)[1] | Primary amines (e.g., lysine residues) |
Performance Insights and Experimental Data
Brightness: The brightness of a fluorescent dye is a function of both its molar extinction coefficient and its quantum yield. While Alexa Fluor 680 and IRDye 680LT exhibit higher molar extinction coefficients than Atto 680, direct comparisons of conjugate brightness are crucial. Manufacturer literature suggests that IRDye 680LT conjugates can be significantly brighter than Alexa Fluor 680 conjugates, particularly at higher degrees of labeling, due to reduced self-quenching.[2] One study demonstrated that the fluorescence intensity of IRDye 680LT-labeled antibodies continued to increase with the degree of labeling, while Alexa Fluor 680 conjugates plateaued, indicating self-quenching at higher labeling densities.
Photostability: Photostability, the ability of a dye to resist photobleaching upon exposure to excitation light, is critical for applications requiring long or repeated imaging sessions. While all three dyes are generally considered more photostable than traditional fluorophores, some differences have been reported. In a direct comparison, IRDye 680LT was found to be more photostable than Alexa Fluor 680. Atto dyes, in general, are known for their excellent thermal and photostability.
Water Solubility: High water solubility is advantageous for labeling reactions in aqueous buffers, as it can prevent dye aggregation and precipitation of protein conjugates. Both Alexa Fluor 680 and IRDye 680LT are highly water-soluble. Atto 680 is also described as having good water solubility.
Experimental Protocols
Protein Labeling with NHS Ester Dyes
This protocol outlines the general steps for labeling proteins, such as antibodies, with this compound or its alternatives. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound (or alternative dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in a buffer containing amines, dialyze against PBS first.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
-
Labeling Reaction: While gently stirring, add the desired molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio typically ranges from 5:1 to 20:1 and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the elution buffer. The first colored band to elute is the labeled protein.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm and at the dye's absorption maximum. The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance at the dye's λ_max
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of the dye at λ_max
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein labeling with an NHS ester dye.
Caption: Simplified signaling pathway detection using a fluorescently labeled antibody.
References
A Comparative Guide to the Photostability of Atto 680 and Other Far-Red Dyes
For researchers engaged in high-sensitivity fluorescence applications, particularly single-molecule detection and super-resolution microscopy, the photostability of the chosen fluorophore is a critical parameter. In the far-red spectrum, Atto 680 has emerged as a popular choice, lauded for its brightness and resilience to photobleaching. This guide provides an objective comparison of Atto 680's performance against other commonly used far-red dyes, supported by available data and detailed experimental methodologies.
Overview of Atto 680
Atto 680 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] It belongs to a class of dyes with rigid structures that prevent cis-trans isomerization, leading to consistent and intense fluorescence with minimal spectral shifts upon conjugation.[3][4] These characteristics make Atto dyes, including Atto 680, well-suited for demanding applications that require prolonged irradiation.[5][6][7]
Alternatives in the Far-Red Spectrum
Several other dyes are spectrally similar to Atto 680 and are frequently used in similar applications. The most common alternatives include Alexa Fluor 680 and Cy5.5.[8] When selecting a dye, it is crucial to consider not only its photostability but also its brightness, which is a product of its molar extinction coefficient and fluorescence quantum yield.[9]
Quantitative Data Summary
The following table summarizes key photophysical properties of Atto 680 and its common alternatives. While direct, side-by-side quantitative comparisons of photobleaching rates under identical conditions are not extensively available in the provided search results, the intrinsic properties of these dyes offer valuable insights into their potential performance.
| Property | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Max (nm) | 681 | ~679 | ~675 |
| Emission Max (nm) | 698 | ~702 | ~694 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 125,000 | 184,000 | 250,000 |
| Fluorescence Quantum Yield | 0.30 | 0.36 | 0.28 |
| Brightness (Ext. Coeff. x QY) | 37,500 | 66,240 | 70,000 |
| Spectrally Similar To | Alexa Fluor 680, Cy5.5, Alexa Fluor 700[8] | Atto 680, Cy5.5[10] | Atto 680, Alexa Fluor 680[8] |
Note: The brightness is a calculated value and can vary depending on the solvent and conjugation state. The photostability is not included as a quantitative value due to the lack of directly comparable data in the search results.
Experimental Protocol for Photostability Measurement
A standardized method for assessing photostability is crucial for making accurate comparisons between dyes. The following protocol outlines a general procedure for measuring the photobleaching of fluorescent dyes in solution, based on principles from photostability testing guidelines.[11][12][13]
Objective: To quantify and compare the rate of fluorescence decay (photobleaching) of different far-red dyes under controlled illumination.
Materials:
-
Fluorophore stock solutions (e.g., Atto 680, Alexa Fluor 680, Cy5.5) of known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quartz cuvettes or microscopy-grade glass-bottom dishes.
-
A fluorescence microscope or a spectrofluorometer equipped with a suitable excitation light source (e.g., a 670 nm diode laser or a xenon arc lamp with appropriate filters).[1]
-
A sensitive detector (e.g., a photomultiplier tube or a CCD camera).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare dilute solutions of each dye in PBS to an optical density that avoids inner filter effects. Ensure all samples are in identical, chemically inert, and transparent containers.
-
Instrumentation Setup:
-
Mount the sample on the microscope stage or in the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission detection to the fluorescence maximum of the dye.
-
Adjust the excitation power to a level relevant to the intended application. It is crucial to use the same power for all dyes being compared.
-
-
Dark Control: Prepare a "dark control" sample for each dye, which is protected from light (e.g., by wrapping in aluminum foil) but kept under the same environmental conditions to account for any thermally induced degradation.[12]
-
Photobleaching Experiment:
-
Start continuous illumination of the sample.
-
Record the fluorescence intensity over time. For microscopy, this involves acquiring a time-lapse series of images. For a spectrofluorometer, this involves continuous measurement of the fluorescence signal.
-
Continue the measurement until the fluorescence intensity has decreased significantly (e.g., to 50% of its initial value).
-
-
Data Analysis:
-
For each dye, plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching rate constant or the half-life of the fluorophore.
-
Compare the photobleaching half-lives of the different dyes. A longer half-life indicates higher photostability.
-
Experimental Workflow Diagram
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
References
- 1. ATTO-TEC GmbH [atto-tec.com]
- 2. atto-tec.com [atto-tec.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. genelink.com [genelink.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. atto-tec.com [atto-tec.com]
- 7. ATTO-TEC GmbH [atto-tec.com]
- 8. Spectrum [Atto 680] | AAT Bioquest [aatbio.com]
- 9. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. q1scientific.com [q1scientific.com]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Quantum Yield of Atto 680 and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yield and spectral properties of Atto 680 with other widely used fluorophores in the far-red to near-infrared spectral range: Alexa Fluor 680, Cy5.5, and DyLight 680. The selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays. Quantum yield, a measure of the efficiency of fluorescence, is a key parameter in this selection process. This document presents quantitative data in a clear, comparative format and details the experimental methodology for quantum yield determination.
Quantitative Data Comparison
The following table summarizes the key spectral properties of Atto 680 and its alternatives. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and other applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Atto 680 | 680[1] | 700[1] | 125,000[1] | 0.30[1][2] |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 |
| Cy5.5 | 675 | 694 | 209,000 | 0.20 - 0.28 |
| DyLight 680 | 692 | 712 | 140,000 | Not specified |
Note: The quantum yield of Cy5.5 can vary depending on the specific variant and measurement conditions. The quantum yield for DyLight 680 is not consistently reported in the literature.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yields presented in this guide are typically determined using the comparative method, which involves referencing a standard fluorophore with a known quantum yield. This method is widely adopted due to its reliability and accessibility compared to absolute quantum yield measurements.
Objective: To determine the relative fluorescence quantum yield of a test fluorophore (e.g., Atto 680) by comparing its fluorescence intensity to that of a standard fluorophore with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorophore solution (e.g., Atto 680)
-
Standard fluorophore solution (e.g., Alexa Fluor 647 in PBS, QY = 0.33)
-
Solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test and standard fluorophores in the same solvent.
-
The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard fluorophores.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength should be identical to the one used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and standard fluorophores.
-
Determine the slope of the resulting linear fits for both the test (Grad_X) and standard (Grad_ST) samples.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test fluorophore (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard fluorophore.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorophore.
Caption: Workflow for Relative Quantum Yield Determination.
Application in Cellular Imaging
Fluorophores like Atto 680 are commonly used to label biomolecules such as antibodies for various cellular imaging applications. The brightness of a labeled antibody is a function of both the fluorophore's quantum yield and its molar extinction coefficient.
The following diagram illustrates a simplified signaling pathway where a fluorescently labeled antibody is used to detect a cell surface receptor.
Caption: Immunofluorescence detection of a cell surface receptor.
References
A Head-to-Head Comparison: Cost-Benefit Analysis of Atto 680 NHS Ester for High-Performance Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that balances performance with budgetary constraints. Atto 680, a rhodamine-based dye, is recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a contender for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2] This guide provides an objective comparison of Atto 680 NHS ester with its primary competitors, Alexa Fluor 680 NHS ester and Cy5.5 NHS ester, supported by quantitative data, a detailed cost analysis, and standardized experimental protocols.
Performance Characteristics: A Quantitative Comparison
The brightness and photostability of a fluorophore are paramount for generating high-quality fluorescence data. Brightness is a product of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability determines how long the dye can withstand illumination before photobleaching. The key photophysical properties of Atto 680 and its alternatives are summarized below.
| Property | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Maximum (λex) | 681 nm[3] | 679 nm[4] | 675 nm[5] |
| Emission Maximum (λem) | 698 nm[3] | 702 nm[4] | 694 nm[5] |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹[3][6] | 185,000 cm⁻¹M⁻¹[7] | 190,000 cm⁻¹M⁻¹[5][8] |
| Fluorescence Quantum Yield (η) | 0.30[3][6] | Not explicitly stated in searches | 0.20[9] |
| Brightness (ε x η) | 37,500 | - | 38,000 |
Note: Brightness is a calculated value and provides a theoretical measure for comparison. Actual performance can vary based on conjugation efficiency and experimental conditions. While the quantum yield for Alexa Fluor 680 is not consistently reported in the search results, it is generally considered to be a very bright dye.[10]
Cost-Benefit Analysis
To provide a practical cost comparison, the approximate price per 1 mg of the NHS ester for each dye is presented below. Prices are based on publicly available information and are subject to change.
| Dye | Price per 1 mg (USD) |
| This compound | $380.00[11] |
| Alexa Fluor 680 NHS ester | $510.00[12] |
| Cy5.5 NHS ester | $125.00 - $350.00[5][13][14] |
From this analysis, Cy5.5 NHS ester emerges as the most budget-friendly option for routine labeling. However, for applications demanding the highest photostability and brightness, the premium cost of Atto 680 or Alexa Fluor 680 may be justified by superior performance, potentially leading to higher quality data and reduced instrument time. Atto dyes, in particular, are noted for their high photostability.[1][2]
Experimental Protocols
To ensure a fair comparison of these dyes in a practical application, the following standardized protocols for antibody labeling and immunofluorescence are provided.
Antibody Labeling with NHS Esters
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody and can be scaled as needed.
Materials:
-
IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Atto 680, Alexa Fluor 680, or Cy5.5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: Dissolve or dialyze the antibody into PBS at a concentration of 2-10 mg/mL. If the antibody solution contains Tris or glycine, it must be dialyzed against PBS to remove free amines. Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.
-
Dye Preparation: Immediately before use, dissolve 1 mg of the NHS ester dye in 50-100 µL of anhydrous DMF or DMSO.
-
Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye solution to the antibody solution. A 10-fold molar excess is a common starting point for optimization. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the labeled antibody.
-
Degree of Labeling (DOL) Determination: The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye. The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Immunofluorescence Staining of Cultured Cells
This protocol describes a typical workflow for immunofluorescence staining of adherent cells using a directly labeled primary antibody.
Materials:
-
Cultured cells grown on coverslips or in imaging plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Directly labeled primary antibody (conjugated with Atto 680, Alexa Fluor 680, or Cy5.5)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Rinse the cells with PBS, then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the directly labeled primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Visualizations
To aid in understanding the experimental workflows and decision-making processes, the following diagrams are provided.
Caption: Workflow for labeling an antibody with an NHS ester dye.
Caption: Step-by-step workflow for direct immunofluorescence staining.
Caption: Decision tree for selecting a fluorescent dye based on experimental priorities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-88175-10mg | this compound [1537182-26-5] Clinisciences [clinisciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. atto-tec.com [atto-tec.com]
- 7. APDye 680 NHS Ester | Alexa Fluor 680 NHS Ester equivalent | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 13. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
- 14. medkoo.com [medkoo.com]
Atto 680: A Comparative Guide for Advanced Imaging Applications
For researchers, scientists, and drug development professionals engaged in high-sensitivity imaging, the choice of fluorophore is a critical factor for experimental success. This guide provides a comprehensive comparison of Atto 680, a popular far-red fluorescent dye, with its main alternatives, Alexa Fluor 680 and Cy5.5. We present a detailed analysis of their performance across various imaging platforms, supported by experimental data and protocols to facilitate informed decision-making.
Spectroscopic and Photophysical Properties
Atto 680 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] It is a zwitterionic dye, which minimizes non-specific binding.[1][2] Spectrally, Atto 680 is very similar to Alexa Fluor 680 and Cy5.5, making it compatible with existing instrument settings for these dyes.[3][4]
| Property | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Maximum (nm) | 680[5] | 679 | 675 |
| Emission Maximum (nm) | 700[5] | 702 | 694 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | 125,000[5] | 184,000 | 250,000 |
| Quantum Yield | 0.30[5] | 0.36 | ~0.28 |
| Photostability | High[1][2] | High[6][7] | Moderate[6][7] |
Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While Cy5.5 has the highest extinction coefficient, its lower quantum yield and moderate photostability can impact its overall performance. Alexa Fluor 680 is generally considered the brightest and most photostable of the three, with Atto 680 offering a good balance of brightness and high photostability.[3][6][7]
Performance in Imaging Applications
The choice of a far-red dye often depends on the specific requirements of the imaging modality.
Immunofluorescence Microscopy
In conventional immunofluorescence, all three dyes can yield high-quality images. However, the superior photostability of Atto 680 and Alexa Fluor 680 makes them more suitable for prolonged imaging sessions and techniques that require high laser power, such as confocal microscopy. Cy5.5, being more prone to photobleaching, may require more careful optimization of imaging parameters.[6][7]
Flow Cytometry
In flow cytometry, brightness is a key parameter for resolving dimly stained populations. While all three dyes are compatible with the red lasers commonly found on flow cytometers, the higher brightness of Alexa Fluor 680 often translates to better separation of positive and negative populations. Atto 680 also performs well due to its high quantum yield. Careful compensation is required when using any of these dyes in multicolor panels due to their emission in the far-red spectrum.[8][9][10][11][12]
Super-Resolution Microscopy (STORM and STED)
Atto 680 is a well-regarded dye for both STED and STORM imaging.[13][14][15][16][17] Its photophysical properties allow for efficient switching between bright and dark states, which is essential for localization-based techniques like STORM.[13][18] In STED microscopy, Atto 680 can be effectively depleted with common STED laser lines (e.g., 775 nm), enabling high-resolution imaging.[15][16] While Alexa Fluor 680 and Cy5.5 can also be used for super-resolution techniques, Atto 680 is often favored for its robustness in these demanding applications.[18]
Experimental Protocols
Below are detailed protocols for common applications using Atto 680.
Antibody Labeling with Atto 680 NHS-ester
This protocol describes the conjugation of Atto 680 NHS-ester to an antibody.
Antibody labeling workflow.
Materials:
-
Antibody of interest
-
Atto 680 NHS-ester
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous, amine-free DMSO
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the antibody in bicarbonate buffer to a final concentration of 2 mg/mL.[1]
-
Immediately before use, dissolve the Atto 680 NHS-ester in DMSO to a concentration of 2 mg/mL.[1]
-
Add a two-fold molar excess of the reactive dye solution to the protein solution.[1]
-
Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[1]
-
Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated with PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 680 nm.
Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescent staining of adherent cells.
Immunofluorescence staining workflow.
Materials:
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody
-
Atto 680-conjugated secondary antibody
-
PBS
-
Antifade mounting medium
Procedure:
-
Fix cells with 4% PFA for 10 minutes at room temperature.[19][20][21]
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.[20]
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA for 30 minutes.[20]
-
Incubate with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[19][22]
-
Wash three times with PBS.
-
Incubate with the Atto 680-conjugated secondary antibody (typically 1-5 µg/mL) for 1 hour at room temperature in the dark.[22]
-
Wash three times with PBS.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate excitation (e.g., 633 nm or 640 nm laser) and emission filters (e.g., 660-720 nm).
dSTORM Imaging Buffer
For successful dSTORM imaging, a specific imaging buffer is required to promote the photoswitching of the fluorophores.
dSTORM imaging buffer preparation.
Materials:
-
Tris buffer
-
NaCl
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Cysteamine (MEA)
Procedure (based on a common formulation):
-
Prepare Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.[13][23]
-
Prepare GLOX solution: Dissolve glucose oxidase (e.g., 14 mg) and catalase (e.g., 50 µL of 17 mg/mL stock) in Buffer A (e.g., 200 µL).[13][23]
-
Immediately before imaging, prepare the final imaging buffer by mixing GLOX solution, MEA solution, and Buffer B (e.g., 7 µL GLOX + 70 µL 1 M MEA + 620 µL Buffer B).[13][23]
Conclusion
Atto 680 is a high-performance far-red fluorescent dye that offers an excellent alternative to Alexa Fluor 680 and Cy5.5 for a wide range of imaging applications. Its high photostability and quantum yield make it particularly well-suited for demanding techniques such as confocal and super-resolution microscopy. While Alexa Fluor 680 may offer slightly higher brightness in some applications, Atto 680 provides a robust and reliable option with a good balance of photophysical properties. The choice between these dyes will ultimately depend on the specific experimental conditions and the primary performance metric for the application at hand.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atto-tec.com [atto-tec.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 9. 3 Guidelines For Setting Compensation Controls In Flow Cytometry Experiments - ExpertCytometry [expertcytometry.com]
- 10. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Compensation Controls | McGovern Medical School [med.uth.edu]
- 13. microscopyu.com [microscopyu.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 18. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. biotium.com [biotium.com]
- 23. mvi-inc.com [mvi-inc.com]
Unraveling Cross-Reactivity: A Comparative Guide to Atto 680 Labeled Antibodies
For researchers, scientists, and drug development professionals navigating the complexities of immunoassays, the choice of fluorescent dye is paramount to generating specific and reproducible data. This guide provides a comprehensive comparison of Atto 680 labeled antibodies, addressing potential cross-reactivity issues and offering insights into alternative fluorophores. We present supporting experimental data and detailed protocols to empower informed decisions in your research.
Fluorescently labeled antibodies are indispensable tools in a myriad of applications, including immunofluorescence, flow cytometry, and in vivo imaging. The ideal fluorophore should exhibit high brightness, photostability, and minimal non-specific binding. Atto 680, a far-red fluorescent dye, is often marketed for its strong absorption, high quantum yield, and zwitterionic nature, which is suggested to reduce non-specific interactions.[1][2][3] However, concerns regarding antibody cross-reactivity remain a critical consideration for researchers striving for accurate and reliable results.
This guide delves into the nuances of antibody cross-reactivity, provides a framework for its assessment, and compares Atto 680 with other commonly used dyes in the far-red spectrum.
Understanding and Assessing Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar antigen.[4][5] This off-target binding can lead to false-positive signals, high background, and misinterpretation of experimental results.[4][5] It is crucial to distinguish between dye-specific non-specific binding and true antibody cross-reactivity. While a dye's properties can influence background, cross-reactivity is an inherent characteristic of the antibody's variable region.
Several methods can be employed to predict and assess potential cross-reactivity:
-
Sequence Homology Analysis: A primary step is to compare the immunogen sequence of the antibody with protein sequences from the species being tested. Tools like NCBI-BLAST can be used to perform pairwise sequence alignments.[4][6] A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[4]
-
Western Blotting: Testing the antibody against cell lysates or purified proteins from different species or against related protein family members can reveal off-target bands.
-
Immunofluorescence/Immunohistochemistry on Knockout/Knockdown Samples: The most definitive validation involves using tissue or cells where the target protein has been knocked out or knocked down. The absence of signal in these samples confirms the antibody's specificity.
-
Protein Arrays: Probing protein arrays containing a large number of purified proteins can identify potential off-target interactions in a high-throughput manner.[7]
Atto 680 in Focus: Performance and Alternatives
Atto 680 is a popular choice for multiplexing experiments due to its excitation and emission maxima in the far-red spectrum (approximately 680 nm and 700 nm, respectively), which helps to minimize autofluorescence from biological samples.[8] Its zwitterionic (electrically neutral) nature is a key feature purported to reduce non-specific binding to cellular components.[1][2]
However, like any other labeled antibody, the performance of an Atto 680 conjugate is fundamentally dependent on the specificity of the primary antibody itself.
Comparative Analysis with Alternative Dyes
Several alternative fluorophores are available in the same spectral region as Atto 680. The most common alternatives include Alexa Fluor 680 and Cyanine 5.5 (Cy5.5).[9][10]
| Feature | Atto 680 | Alexa Fluor 680 | Cy5.5 |
| Excitation Max (nm) | ~681 | ~679 | ~672 |
| Emission Max (nm) | ~698 | ~702 | ~692 |
| Key Advantage | Zwitterionic nature may reduce non-specific binding.[1][2] | High brightness and photostability.[11] | Well-established dye with extensive literature. |
| Potential Issues | Susceptible to fluorescence quenching by tryptophan.[2][12] | Can be prone to non-specific binding in some applications. | Lower photostability compared to modern dyes. |
While direct, peer-reviewed studies quantitatively comparing the cross-reactivity of antibodies labeled with these specific dyes are limited, the general principles of antibody validation remain paramount regardless of the attached fluorophore. High background or apparent non-specific staining should first prompt a thorough validation of the primary antibody's specificity.
Experimental Protocols
To aid researchers in assessing antibody performance, we provide detailed methodologies for key validation experiments.
Protocol 1: Western Blot for Cross-Reactivity Assessment
Objective: To determine if an antibody cross-reacts with other proteins in a complex mixture.
Methodology:
-
Protein Extraction: Prepare whole-cell lysates from the target species and a potential cross-reactive species.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Atto 680 labeled primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the fluorescent signal using an appropriate imaging system.
Interpretation: The presence of bands at molecular weights other than the target protein suggests cross-reactivity.
Protocol 2: Immunofluorescence Staining for Specificity Validation
Objective: To visually assess the specific binding of an antibody in a cellular context.
Methodology:
-
Cell Culture and Fixation: Grow cells on coverslips and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the Atto 680 labeled primary antibody at the optimized dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Counterstaining (Optional): Stain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips and acquire images using a fluorescence microscope with appropriate filter sets.
Controls:
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody (if used).
-
Isotype Control: To ensure the observed staining is not due to non-specific binding of the antibody's Fc region.
-
Unstained Control: To assess the level of autofluorescence.[13]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for Western Blot cross-reactivity assessment.
Caption: Workflow for Immunofluorescence specificity validation.
Conclusion
While Atto 680 offers desirable photophysical properties for fluorescence-based assays, it is imperative that researchers do not overlook the fundamental principles of antibody validation. The potential for cross-reactivity is an inherent characteristic of the antibody itself and must be rigorously assessed to ensure data integrity. By employing systematic validation strategies, including sequence analysis and robust experimental controls, and by considering alternative fluorophores when necessary, researchers can confidently generate specific and reproducible results. This guide serves as a foundational resource to navigate these critical considerations in experimental design.
References
- 1. aatbio.com [aatbio.com]
- 2. ATTO-TEC GmbH [atto-tec.com]
- 3. atto-tec.com [atto-tec.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Patented dye alternatives - Generi Biotech [generi-biotech.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Atto 680 NHS Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step procedure for the safe and proper disposal of Atto 680 NHS ester, a fluorescent label commonly used in life sciences for labeling biomolecules such as DNA, RNA, and proteins. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste disposal protocols.[1][2] All materials that have come into contact with this compound should be treated as chemical waste and segregated from regular trash.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | Recommended when handling the solid powder form (e.g., N95 dust mask)[3] |
Disposal Procedures for Different Waste Streams
The correct disposal method for this compound depends on its physical state: unused solid powder, concentrated solutions, dilute aqueous solutions from labeling reactions, or contaminated labware.
-
Collection: The original vial containing the solid this compound should be placed in a designated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
-
Do Not: Never dispose of the solid powder in the regular trash.
This compound is soluble in polar organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[4]
-
Collection: All concentrated stock solutions must be collected in a sealed, labeled hazardous waste container compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container).
-
No Drain Disposal: Concentrated solutions of this compound must never be poured down the drain.[5]
For aqueous solutions generated during labeling procedures, the reactive NHS ester should be quenched (hydrolyzed) before collection for disposal. This converts the reactive ester to a more stable carboxylate form.
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester.
-
Collection: Transfer the quenched solution to a designated aqueous hazardous waste container.
-
Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[5]
-
Gels: Electrophoresis gels stained with Atto 680 should be placed in a sealed container and disposed of as hazardous waste.[5]
Waste Pickup and Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of your hazardous waste containers by contacting your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Protocols: Adhere to all institutional guidelines for waste accumulation, storage, and pickup requests.[5]
Experimental Protocol: Quenching of this compound in Aqueous Solution
This protocol details the methodology for quenching the reactivity of this compound in aqueous solutions prior to disposal.
Materials:
-
Aqueous waste solution containing this compound
-
1 M Sodium bicarbonate solution
-
pH indicator strips or a pH meter
-
Designated aqueous hazardous waste container
Procedure:
-
Measure the pH of the aqueous waste solution using a pH indicator strip or a calibrated pH meter.
-
If the pH is below 7.0, add the 1 M sodium bicarbonate solution dropwise while gently stirring until the pH is between 7.0 and 8.5.
-
Seal the container and allow it to stand at room temperature for at least 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.
-
After incubation, transfer the solution to the designated aqueous hazardous waste container.
-
Ensure the waste container is properly labeled and stored in a designated satellite accumulation area until pickup by EHS.
Diagrams
Caption: Decision workflow for the proper disposal of this compound waste streams.
Caption: Procedural workflow for quenching reactive this compound in aqueous solutions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Atto 680 NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Atto 680 NHS ester, a fluorescent label widely used in life sciences for labeling proteins, DNA, and other biomolecules. Adherence to these procedures will help establish a secure and efficient laboratory environment.
Immediate Safety and Handling Precautions
This compound, while not classified as a hazardous substance under GHS and CLP regulations, requires careful handling in accordance with good laboratory practices.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The personal protective equipment (PPE) outlined below is mandatory to minimize these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of the dye solution. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling the solid powder to prevent inhalation of dust particles.[3] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and experimental success.
1. Receiving and Storage:
Upon receiving the product, which is typically shipped as a solvent-free solid at ambient temperature, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.
2. Preparation of Stock Solutions:
This compound is soluble in polar organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). It is imperative to use anhydrous and amine-free solvents to prepare stock solutions. These solutions should be prepared immediately before use, as their stability can be limited depending on the solvent quality.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (MW: 828.8 g/mol )
-
Anhydrous, amine-free DMSO or DMF
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Centrifuge the vial briefly to collect the powder at the bottom.
-
Prepare the desired volume of a 10 mg/mL solution by dissolving the solid in the appropriate amount of anhydrous, amine-free DMSO or DMF. For example, dissolve 1 mg of the ester in 100 µL of solvent.
-
Vortex the solution until the dye is completely dissolved.
-
Use the stock solution immediately for labeling reactions.
3. Labeling Reaction:
The NHS ester reacts with primary amino groups on biomolecules to form a stable amide bond. This reaction is pH-dependent, with an optimal range of pH 8.0-9.0. It is crucial to use buffers that are free of primary amines, such as Tris, as these will compete with the labeling reaction. A common choice is a bicarbonate buffer at pH 8.3. During the reaction, an unavoidable side reaction is the hydrolysis of the NHS ester, which competes with the desired labeling.
4. Disposal Plan:
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid | Collect the original vial in a designated chemical waste container. Do not dispose of in regular trash. |
| Concentrated Solutions (in DMSO/DMF) | Collect in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Dilute Aqueous Solutions (from labeling reactions) | Quench the reactive NHS ester by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis. Collect the solution in a designated aqueous hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Follow your institution's specific protocols for waste storage and pickup.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
